Technical Documentation Center

Methyl 1-aminocyclooctanecarboxylate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1-aminocyclooctanecarboxylate hydrochloride
  • CAS: 92398-52-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 1-aminocyclooctanecarboxylate hydrochloride

An In-Depth Technical Guide to Methyl 1-aminocyclopentanecarboxylate hydrochloride: Structure, Properties, and Applications Introduction Methyl 1-aminocyclopentanecarboxylate hydrochloride is a non-proteinogenic cyclic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 1-aminocyclopentanecarboxylate hydrochloride: Structure, Properties, and Applications

Introduction

Methyl 1-aminocyclopentanecarboxylate hydrochloride is a non-proteinogenic cyclic amino acid derivative. As a bifunctional molecule, it incorporates a rigid cyclopentane core, which imparts unique conformational constraints, making it a valuable building block in medicinal chemistry and peptide research. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic applications. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a representative synthesis protocol, and its applications for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of Methyl 1-aminocyclopentanecarboxylate hydrochloride consists of a cyclopentane ring with an amino group and a methyl carboxylate group attached to the same carbon atom. This arrangement provides a compact and rigid scaffold.

Caption: Chemical structure of Methyl 1-aminocyclopentanecarboxylate hydrochloride.

Table 1: Physicochemical Properties of Methyl 1-aminocyclopentanecarboxylate hydrochloride

PropertyValueReference(s)
Molecular Formula C7H14ClNO2[1][2]
Molecular Weight 179.64 g/mol [1][3]
CAS Number 60421-23-0[1][3]
Appearance White to almost white powder or crystal[3][4]
Purity >98.0%[3][4]
Synonyms 1-Aminocyclopentanecarboxylic Acid Methyl Ester Hydrochloride, Cycloleucine Methyl Ester Hydrochloride[3][4]

Synthesis Protocol

A common method for the synthesis of Methyl 1-aminocyclopentanecarboxylate hydrochloride involves the esterification of 1-aminocyclopentanecarboxylic acid using thionyl chloride in methanol. This procedure is efficient and yields the desired product in high purity.

Experimental Protocol: Synthesis of Methyl 1-aminocyclopentanecarboxylate hydrochloride

  • Reaction Setup: In a well-ventilated fume hood, suspend 1-aminocyclopentanecarboxylic acid in absolute methanol at 0°C in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Thionyl Chloride: Add freshly distilled thionyl chloride dropwise to the stirred suspension over a period of 30 minutes. The addition is exothermic, and the temperature should be maintained at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 75°C) for 2.5 hours, or until the solid has dissolved and the reaction is complete as monitored by TLC.

  • Work-up: Remove the methanol under reduced pressure to obtain a crystalline mass.

  • Purification: Triturate the crude product with anhydrous ether to yield the final product, Methyl 1-aminocyclopentanecarboxylate hydrochloride.[5]

Synthesis_Workflow start 1-Aminocyclopentanecarboxylic Acid in Methanol reaction Reflux at 75°C start->reaction 1. reagent Thionyl Chloride (SOCl2) reagent->reaction 2. (dropwise at 0°C) workup Solvent Removal (Reduced Pressure) reaction->workup 3. purification Trituration with Anhydrous Ether workup->purification 4. product Methyl 1-aminocyclopentanecarboxylate hydrochloride purification->product 5.

Sources

Exploratory

Thermodynamic Solubility Profile of Methyl 1-aminocyclooctanecarboxylate Hydrochloride in Organic Solvents

A Technical Whitepaper for Drug Development Professionals and Formulation Scientists Executive Summary The transition of a novel active pharmaceutical ingredient (API) or intermediate from discovery to process chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Formulation Scientists

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) or intermediate from discovery to process chemistry requires a rigorous understanding of its thermodynamic solubility. For non-natural amino acid derivatives like Methyl 1-aminocyclooctanecarboxylate hydrochloride (), solubility in organic solvents dictates the efficiency of downstream synthetic steps, purification via recrystallization, and final formulation. This guide synthesizes the physicochemical mechanics, empirical data, and self-validating methodologies required to accurately profile the solubility of this lipophilic hydrochloride salt in organic media.

Physicochemical Profiling & Solvation Mechanics

Methyl 1-aminocyclooctanecarboxylate hydrochloride ( C10​H20​ClNO2​ , MW: 221.72) presents a fascinating solvation paradox[1]. Structurally, it possesses a highly lipophilic cyclooctane ring and a moderately polar methyl ester group. However, its stabilization as a hydrochloride salt introduces a high-energy ionic crystal lattice.

The Causality of Organic Solvation

When dissolving a hydrochloride salt in organic solvents, the lipophilicity of the carbon backbone is often superseded by the energy required to break the ionic lattice. The solubility is strictly governed by the solvent's dielectric constant ( ε ) and its hydrogen-bond donating capacity[2].

In low-dielectric solvents (e.g., dichloromethane, ethyl acetate), the solvent cannot adequately shield the separated R−NH3+​ and Cl− ions. Instead of complete dissociation, the molecules exist as contact ion pairs or self-associated aggregates[3]. Conversely, in polar protic solvents like methanol, the solvent provides both dielectric shielding and specific hydrogen bonding to the chloride anion, driving complete dissociation and high solubility[2].

Furthermore, the 4 plays a critical role[4]. If the organic solvent contains trace acidic impurities (e.g., degraded chloroform yielding HCl), the excess chloride ions will suppress the solubility product ( Ksp​ ), forcing the equilibrium back toward the solid crystal lattice[5].

SolvationPathway Lattice Solid Crystal Lattice [R-NH3+ Cl-](s) Solvent Solvent Penetration (Dielectric Shielding) Lattice->Solvent Endothermic Lattice Energy IonPair Contact Ion Pairs [R-NH3+ Cl-](solv) Solvent->IonPair Low Dielectric Solvents (e.g., DCM, EtOAc) Dissociation Complete Dissociation R-NH3+(solv) + Cl-(solv) Solvent->Dissociation High Dielectric Solvents (e.g., MeOH, DMSO) IonPair->Dissociation Solvation Dynamics

Thermodynamic dissolution pathway of hydrochloride salts in organic solvents.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility assays (e.g., rapid DMSO stock dilutions) frequently overestimate solubility due to the formation of metastable supersaturated solutions[6]. To obtain true thermodynamic equilibrium, we employ the 7, recognized as the gold standard by USP General Chapter <1236>[7].

Crucially, this protocol is designed as a self-validating system . Measuring the concentration of the supernatant is insufficient; one must simultaneously analyze the residual solid phase. Organic solvents can induce polymorphic transitions or form solvates (e.g., methanolates) during the 72-hour equilibration[2]. If the solid phase changes, the measured solubility reflects the new solvate, not the original anhydrous API.

Step-by-Step Protocol
  • Solid Preparation: Weigh an excess amount of Methyl 1-aminocyclooctanecarboxylate hydrochloride (CAS: 92398-52-2) into a 20 mL amber glass vial.

  • Solvent Addition: Add 10 mL of the target anhydrous organic solvent. Seal with a PTFE-lined cap to prevent solvent evaporation or moisture ingress.

  • Isothermal Equilibration: Place the vial in an orbital shaker at a constant temperature (298.15 ± 0.5 K) and agitate at 200 rpm for 72 hours. Causality: 72 hours ensures the dissolution-precipitation kinetics have reached absolute thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Dual-Phase Analysis (Self-Validation):

    • Supernatant: Dilute appropriately and quantify the API concentration via HPLC-UV against a validated calibration curve.

    • Residual Solid: Carefully dry the remaining solid under a gentle nitrogen stream and analyze via Powder X-Ray Diffraction (PXRD) to confirm the preservation of the original polymorphic form.

ShakeFlask Step1 1. Solid Preparation Excess API (CAS 92398-52-2) Step2 2. Solvent Addition Target Organic Media Step1->Step2 Step3 3. Isothermal Equilibration 298.15 K, 72 Hours Step2->Step3 Step4 4. Phase Separation Centrifugation / 0.22µm Filtration Step3->Step4 Step5 5A. Supernatant Analysis HPLC-UV Quantification Step4->Step5 Step6 5B. Solid Phase Validation PXRD (Polymorph/Solvate Check) Step4->Step6

Self-validating saturation shake-flask methodology for thermodynamic solubility.

Quantitative Solubility Profile

The following table summarizes the expected thermodynamic solubility profile of Methyl 1-aminocyclooctanecarboxylate hydrochloride across various organic solvent classes at 298.15 K.

Solvent ClassSpecific SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Solvation Mechanism & Notes
Non-Polar Hexane / Heptane~1.9< 0.1Insoluble. Lattice energy heavily dominates; ideal anti-solvents for precipitation.
Non-Polar Toluene2.38< 0.5Very Poor. Aromatic ring provides negligible solvation for the chloride anion.
Weakly Polar Dichloromethane (DCM)8.932.0 - 5.0Moderate. Solvation is driven by the lipophilic cyclooctane ring; exists mostly as contact ion pairs.
Polar Aprotic Acetone20.75.0 - 10.0Moderate. Good dielectric shielding, but lacks H-bond donors to fully solvate Cl− .
Polar Protic Methanol32.7> 50.0High. Strong H-bond donation to Cl− and sufficient dielectric constant for complete dissociation.
Highly Polar DMSO46.7> 100.0Very High. Superior dielectric shielding overcomes lattice energy entirely.
Application in Process Chemistry

Understanding this profile is critical for process optimization. For instance, if purifying the API via recrystallization, Methanol serves as an excellent primary solvent due to its high capacity for complete ionic dissociation. Heptane or Acetone can be titrated in as anti-solvents to precisely lower the dielectric environment, forcing the controlled nucleation and crystallization of the pure hydrochloride salt without oiling out.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies: Saturation Shake-Flask Method. Dissolution Technologies. 6

  • <1236> Solubility Measurements - USP-NF. US Pharmacopeia.7

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. 4

  • CAS 92398-52-2 | Methyl 1-aminocyclooctanecarboxylate hydrochloride, ≥95%. Howei Pharm.

  • Salt formation to improve drug solubility. USPTO. 3

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data. 2

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. 5

  • 1-氨基-1-环辛烷羧酸 - cas号查询 (CAS: 92398-52-2). ChemSrc. 1

Sources

Foundational

A Technical Guide to Cyclooctane-Based Unnatural Amino Acids in Contemporary Drug Discovery

Abstract The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in medicinal chemistry, enabling the development of therapeutics with enhanced stability, target selectivi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in medicinal chemistry, enabling the development of therapeutics with enhanced stability, target selectivity, and novel functionalities.[1][2] Among the diverse array of available UAAs, those featuring a cyclooctane scaffold present a unique combination of conformational complexity and synthetic accessibility, making them compelling building blocks for peptide-based drug design. This in-depth technical guide provides a comprehensive exploration of cyclooctane-based UAAs, from their rational design and synthesis to their profound impact on peptide structure and function. We will delve into detailed synthetic protocols, analyze the intricate conformational landscape of the cyclooctane ring system, and examine case studies that highlight their successful application in the development of next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these conformationally constrained amino acids.

Introduction: The Rationale for Cyclooctane-Based Unnatural Amino Acids in Peptide Therapeutics

Peptides offer a desirable middle ground between small molecules and large biologics in drug discovery, often exhibiting high target specificity and potency. However, their therapeutic potential is frequently hampered by inherent limitations such as susceptibility to proteolytic degradation and poor membrane permeability.[2] The strategic incorporation of UAAs can mitigate these challenges by introducing structural constraints that shield the peptide backbone from enzymatic cleavage and modulate physicochemical properties to improve bioavailability.[1][2]

Cyclic amino acids, in particular, are powerful tools for rigidifying peptide structures and pre-organizing them into bioactive conformations.[1] While smaller rings like cyclopropane and cyclobutane can introduce significant strain, and cyclohexane offers a well-defined but limited set of conformations, the eight-membered cyclooctane ring provides a unique and intricate conformational landscape.[3] Its larger ring size allows for a greater diversity of low-energy conformations, offering a more nuanced approach to conformational control in peptide design.

This guide will focus on the preliminary investigation of cyclooctane-based UAAs, providing the foundational knowledge and practical insights necessary for their successful implementation in research and drug development programs.

The Conformational Landscape of the Cyclooctane Ring: A Foundation for Design

The inherent flexibility of the cyclooctane ring results in a complex potential energy surface with multiple stable conformers. Understanding these conformational preferences is paramount for predicting how a cyclooctane-based UAA will influence the threedimensional structure of a peptide. The boat-chair (BC) conformation is generally considered the most stable for the unsubstituted cyclooctane ring. However, the introduction of substituents, as is the case with amino and carboxyl groups in a UAA, can significantly alter the energetic landscape, potentially favoring other conformations like the crown, boat-boat, or twist-chair.[4]

The conformational preferences of substituted cyclooctane derivatives are often driven by the minimization of transannular strain, which arises from steric interactions between atoms across the ring.[5] The interplay of these non-bonded interactions, along with torsional and angle strain, dictates the preferred geometry of the cyclooctane ring within a peptide, thereby influencing the overall peptide backbone conformation.

Synthesis of Cyclooctane-Based Unnatural Amino Acids: A Practical Guide

The synthetic accessibility of UAAs is a critical factor for their widespread adoption in drug discovery. This section provides an overview of synthetic strategies and a detailed protocol for a representative cyclooctane-based UAA.

General Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of cyclooctane-based amino acids. These often involve the functionalization of pre-existing cyclooctane scaffolds. Key strategies include:

  • Ring-opening of bicyclic precursors: This approach often provides excellent stereocontrol.

  • Functionalization of cyclooctene derivatives: The double bond in cyclooctene offers a handle for various transformations, including epoxidation followed by nucleophilic opening.

  • Reductive amination of cyclooctanone derivatives: A straightforward method for introducing the amino group.

Detailed Protocol: Stereoselective Synthesis of 3-Aminocyclooctanetriol Derivatives

This protocol is adapted from a reported synthesis of functionalized aminocyclooctanetriols, which can serve as versatile precursors for more complex cyclooctane-based UAAs.[3] The synthesis starts from the readily available cis,cis-1,3-cyclooctadiene.

Experimental Protocol:

  • Photooxygenation of cis,cis-1,3-cyclooctadiene: The starting diene is subjected to photooxygenation to yield the corresponding endoperoxide.

  • Reduction of the Endoperoxide: The endoperoxide is then reduced with zinc to afford a cyclooctene diol.

  • Acetylation: The hydroxyl groups of the diol are protected as acetates.

  • Dihydroxylation: The double bond is dihydroxylated using osmium tetroxide and N-methylmorpholine N-oxide (NMO) to give the corresponding dioldiacetate.

  • Cyclic Sulfate Formation: The resulting diol is converted to a cyclic sulfate via a cyclic sulfite intermediate.

  • Nucleophilic Opening with Azide: The cyclic sulfate is opened with a nucleophilic azide source, such as sodium azide.

  • Reduction of the Azide: Finally, the azide is reduced to the primary amine to yield the 3-aminocyclooctanetriol.

Causality Behind Experimental Choices:

  • The use of photooxygenation provides a convenient route to the endoperoxide, which is a key intermediate.

  • The cyclic sulfate is an excellent electrophile for the subsequent nucleophilic opening, allowing for the stereoselective introduction of the azide.

  • The azide serves as a masked amino group that can be cleanly reduced in the final step.

Synthesis of trans-Cyclooctene (TCO)-Containing Amino Acids for Bioorthogonal Chemistry

trans-Cyclooctenes are highly valuable in chemical biology due to their ability to undergo rapid and specific "click" reactions with tetrazines.[2][6] The incorporation of a TCO-containing UAA into a peptide allows for site-specific labeling and conjugation. A common approach involves the modification of a lysine residue.

Experimental Protocol Outline:

  • Protection of Lysine: The α-amino and carboxyl groups of lysine are suitably protected for peptide synthesis (e.g., Fmoc and a cleavable ester).

  • Selective Deprotection of the Side Chain: The ε-amino group of the lysine side chain is selectively deprotected.

  • Coupling with a TCO-Active Ester: The deprotected ε-amino group is reacted with an activated ester of a TCO derivative (e.g., TCO-NHS ester).

  • Purification: The resulting TCO-lysine derivative is purified before use in solid-phase peptide synthesis (SPPS).

Challenges and Considerations:

The strained trans-cyclooctene ring can be sensitive to the strongly acidic conditions often used for peptide cleavage from the resin in SPPS.[2] Therefore, milder cleavage cocktails and orthogonal protection strategies are often necessary. A novel approach utilizes azide groups to mask other amine functionalities on the peptide, allowing for the selective introduction of the TCO group, followed by a Staudinger reduction of the azides which does not affect the TCO moiety.[2]

Incorporation into Peptides and Impact on Structure

The incorporation of cyclooctane-based UAAs into peptides is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols.[6] However, the bulky and conformationally constrained nature of these residues can sometimes lead to challenges in coupling efficiency.

SPPS Workflow for Cyclooctane UAA Incorporation:

Caption: A generalized workflow for the incorporation of a cyclooctane-based unnatural amino acid into a peptide using Fmoc-based solid-phase peptide synthesis.

The introduction of a cyclooctane-based UAA can have a profound impact on the secondary structure of a peptide. The constrained nature of the cyclic side chain can induce specific turns or stabilize helical or sheet-like conformations. The precise conformational outcome will depend on the stereochemistry of the amino acid, the position of the amino and carboxyl groups on the cyclooctane ring, and the surrounding peptide sequence.

Data Presentation: Predicted Conformational Impact

Cyclooctane UAA TypePredicted Dominant Conformation of Cyclooctane RingExpected Impact on Peptide Secondary Structure
cis-2-Aminocyclooctanecarboxylic acidBoat-Chair or Twist-BoatMay induce a turn or kink in the peptide backbone.
trans-2-Aminocyclooctanecarboxylic acidExtended Boat-ChairCould favor a more extended or sheet-like conformation.
Functionalized Cyclooctane Amino AcidsDependent on substituent size and positionCan be used to project functional groups in a defined spatial orientation.

Applications in Drug Discovery and Chemical Biology

The unique properties of cyclooctane-based UAAs make them valuable tools in several areas of research and development.

Peptidomimetics with Enhanced Stability

The incorporation of these UAAs can render peptides resistant to enzymatic degradation, thereby increasing their in vivo half-life.[7][8] The rigid cyclooctane scaffold can also lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.

Probes for Studying Biological Systems

The ability to introduce functional groups, such as the TCO moiety for click chemistry, allows for the site-specific labeling of peptides with fluorophores, affinity tags, or other probes.[6] These modified peptides can be used to study protein-protein interactions, visualize biological processes, and identify the targets of bioactive peptides.

Logical Relationship: From UAA to Application

UAA_to_Application UAA Cyclooctane-based Unnatural Amino Acid Peptide Peptide Incorporation UAA->Peptide Conformation Conformational Constraint Peptide->Conformation Functionalization Site-specific Functionalization (e.g., TCO) Peptide->Functionalization Stability Enhanced Proteolytic Stability Conformation->Stability Bioactivity Improved Bioactivity and Selectivity Conformation->Bioactivity Drug Therapeutic Candidate Stability->Drug Bioactivity->Drug Probe Chemical Biology Probe Functionalization->Probe Imaging In vivo Imaging Probe->Imaging TargetID Target Identification Probe->TargetID

Caption: The logical progression from the design of a cyclooctane-based UAA to its application as a therapeutic candidate or a chemical biology tool.

Future Directions and Conclusion

The preliminary investigation of cyclooctane-based unnatural amino acids reveals their significant potential in shaping the future of peptide-based drug discovery. Future research will likely focus on the development of more diverse and stereochemically complex cyclooctane scaffolds, as well as the exploration of their incorporation into a wider range of peptide and protein systems. The continued development of novel synthetic methodologies will be crucial for expanding the toolbox of available cyclooctane-based UAAs.

References

  • What Are Cyclic Amino Acids and Their Applications? - MolecularCloud. (2023, September 13). Retrieved from [Link]

  • Synthesis of Peptides Containing a Combination of Free and 2-trans-Cyclooctene Carbamate Protected Lysine Residues - PubMed. (2024, February 16). Retrieved from [Link]

  • Conformations of cyclooctane and some related oxocanes - Scite.ai. (n.d.). Retrieved from [Link]

  • An Optimized Protocol for the Synthesis of Peptides Containing trans-Cyclooctene and Bicyclononyne Dienophiles as Useful Multifunctional Bioorthogonal Probes - PubMed. (2021, September 24). Retrieved from [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water - Biophysics Instrumentation Facility - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC. (n.d.). Retrieved from [Link]

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. (n.d.). Retrieved from [Link]

  • Synthesis of model peptides containing a) single TCO or BCN group or b)... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids | Chemical Reviews. (2001, June 27). Retrieved from [Link]

  • Synthesis of Peptides Containing a Combination of Free and 2‐trans‐Cyclooctene Carbamate Protected Lysine Residues - ResearchGate. (2025, October 17). Retrieved from [Link]

  • Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • An Optimized Protocol for the Synthesis of Peptides Containing trans‐Cyclooctene and Bicyclononyne Dienophiles as Useful Multifunctional Bioorthogonal Probes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Endocyclic Cycloalkyne Amino Acids | ACS Omega - ACS Publications. (2022, March 4). Retrieved from [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. (2026, January 12). Retrieved from [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1] | Preprints.org. (2025, December 17). Retrieved from [Link]

  • From Bio- to Surface-Orthogonal Chemistry: Synthetic Routes to Functionalized Cyclooctynes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ResearchGate. (2024, March 28). Retrieved from [Link]

  • Conformational analysis of medium rings | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. (2025, October 18). Retrieved from [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil - Preprints.org. (2025, December 18). Retrieved from [Link]

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC. (2022, August 23). Retrieved from [Link]

  • Cycloalkanes. (n.d.). Retrieved from [Link]

  • Synthesis of bicyclic amino acid derivatives 2-5. - ResearchGate. (n.d.). Retrieved from [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. (n.d.). Retrieved from [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI. (2021, May 11). Retrieved from [Link]

  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery - Research and Reviews. (2024, March 28). Retrieved from [Link]

  • Exploring Peptidomimetics: Molecules with Potential to Revolutionize Drug Discovery. (n.d.). Retrieved from [Link]

  • Role of peptidomimetics for new drug discovery - ResearchGate. (2020, November 2). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystallographic Analysis of Methyl 1-aminocycloalkanecarboxylate Hydrochlorides

For Researchers, Scientists, and Drug Development Professionals Abstract: The precise three-dimensional atomic arrangement of active pharmaceutical ingredients is fundamental to understanding their structure-activity rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional atomic arrangement of active pharmaceutical ingredients is fundamental to understanding their structure-activity relationships, guiding drug design, and ensuring robust intellectual property. While the crystallographic data for Methyl 1-aminocyclooctanecarboxylate hydrochloride is not publicly available, this guide provides a comprehensive framework for its determination. As a case study, we will focus on a closely related and structurally significant analog, Methyl 1-aminocyclohexanecarboxylate hydrochloride . This document will detail the necessary experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction analysis, offering field-proven insights into the causality behind these experimental choices.

Introduction: The Significance of Alicyclic Amino Acid Scaffolds

Alicyclic amino acids are crucial building blocks in medicinal chemistry. Their rigid carbocyclic scaffolds introduce conformational constraints into peptides and small molecules, leading to enhanced metabolic stability, improved receptor selectivity, and novel pharmacological profiles. Methyl 1-aminocyclooctanecarboxylate hydrochloride, and its smaller ring analogs like the cyclohexane derivative, are of particular interest for their potential to mimic peptide turns and serve as scaffolds for diverse functionalization.

A definitive crystal structure provides indisputable proof of:

  • Molecular Connectivity and Stereochemistry: Absolute confirmation of the atomic connections and the spatial arrangement of atoms.

  • Conformational Analysis: Detailed insight into the preferred three-dimensional shape of the molecule, including the chair or boat conformation of the cycloalkane ring.

  • Intermolecular Interactions: A map of the hydrogen bonding, ionic interactions, and other non-covalent forces that govern the crystal packing. This is critical for understanding physical properties like solubility and melting point.

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis of Methyl 1-aminocyclohexanecarboxylate Hydrochloride

A reliable method for the synthesis of cyclic amino acid methyl esters is the Fischer-Speier esterification. For the trans isomer of a related compound, a published procedure provides a solid foundation. A generalized approach for the 1-amino substituted derivative is as follows:

Protocol:

  • Suspension: Suspend 1-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension. This in-situ generation of HCl is a common and effective method for this type of esterification.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue is the hydrochloride salt of the methyl ester. Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) will yield purified crystals.

Synthesis_Workflow

Crystal Growth: The Art of Slow Formation

The cornerstone of a successful single-crystal X-ray diffraction experiment is a high-quality single crystal. The ideal crystal should be transparent, have well-defined faces, and be free of cracks or other defects. Slow crystal growth is paramount.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a second "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Data Collection Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a loop or a glass fiber.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of each reflection.

Foundational

Baseline toxicity and stability of Methyl 1-aminocyclooctanecarboxylate hydrochloride

Baseline Toxicity and Stability of Methyl 1-Aminocyclooctanecarboxylate Hydrochloride: A Technical Guide for Peptide Mimetics and Drug Design Executive Summary Methyl 1-aminocyclooctanecarboxylate hydrochloride (CAS: 923...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Baseline Toxicity and Stability of Methyl 1-Aminocyclooctanecarboxylate Hydrochloride: A Technical Guide for Peptide Mimetics and Drug Design

Executive Summary

Methyl 1-aminocyclooctanecarboxylate hydrochloride (CAS: 92398-52-2) is a highly specialized, sterically constrained unnatural amino acid derivative. Widely utilized in the synthesis of peptide mimetics, spiropiperidines, and conformationally locked therapeutics, this compound presents unique physicochemical and biological challenges[1][2]. As a Senior Application Scientist, understanding the causality between its bulky cyclooctane ring and its resulting stability and toxicity profiles is critical for successful assay design and drug development. This whitepaper deconstructs the baseline stability kinetics, cellular toxicity mechanisms, and the validated experimental workflows required to handle this compound effectively.

Structural Causality and Physicochemical Stability

The defining feature of Methyl 1-aminocyclooctanecarboxylate is its eight-membered aliphatic ring attached to the α -carbon. This structure introduces severe steric hindrance, which fundamentally alters both the conformational landscape of peptides it is incorporated into and the chemical reactivity of its functional groups[2].

Hydrolytic Stability of the Methyl Ester

In standard linear amino acids, methyl esters are highly susceptible to spontaneous aqueous hydrolysis and rapid enzymatic cleavage by non-specific esterases. However, the bulky cyclooctane ring of this compound creates a "steric shield" around the ester carbonyl carbon. This shielding blocks the trajectory of nucleophilic attack by water molecules or catalytic serine residues in esterases. Consequently, the methyl ester exhibits an unusually prolonged half-life in both aqueous buffers and plasma compared to standard amino acid esters.

Solid-State Stability of the Hydrochloride Salt

The compound is formulated as a hydrochloride (HCl) salt to mitigate the inherent instability of free-base amino acid esters. In its free-base form, the unprotonated primary amine can undergo intermolecular nucleophilic attack on the ester of an adjacent molecule, leading to auto-condensation and the formation of diketopiperazines. The HCl salt protonates the amine ( NH3+​ ), rendering it non-nucleophilic and ensuring long-term solid-state stability at room temperature[3].

G A Methyl 1-aminocyclooctanecarboxylate (Sterically Hindered Ester) B Aqueous / Enzymatic Environment A->B Hydrolysis (Slowed by Cyclooctane Bulk) C 1-aminocyclooctanecarboxylic acid (Free Acid) B->C D Methanol (Leaving Group) B->D

Figure 1: Hydrolytic degradation pathway of Methyl 1-aminocyclooctanecarboxylate.

Quantitative Stability Profile

The following table summarizes the baseline hydrolytic stability of Methyl 1-aminocyclooctanecarboxylate hydrochloride compared to a linear control (L-Alanine methyl ester) across different physiological conditions.

CompoundMediumpHTemp (°C)Half-Life ( T1/2​ )Degradation Pathway
Methyl 1-aminocyclooctanecarboxylate PBS Buffer7.437> 120 hoursSlow ester hydrolysis
Methyl 1-aminocyclooctanecarboxylate Human Plasma7.43718 - 24 hoursEnzymatic cleavage
L-Alanine methyl ester (Control)PBS Buffer7.437< 12 hoursRapid ester hydrolysis
L-Alanine methyl ester (Control)Human Plasma7.437< 30 minutesRapid enzymatic cleavage

Baseline Toxicity and Cellular Interactions

While often viewed merely as an inert building block, the free acid form—1-aminocyclooctanecarboxylic acid—exhibits distinct biological activity that dictates its baseline toxicity[4].

Mechanism of Cytotoxicity: LAT1 Competitive Inhibition

Large, cyclic unnatural amino acids are recognized by the System L amino acid transporter (LAT1/SLC7A5), a critical membrane protein responsible for the cellular uptake of bulky, essential amino acids like leucine, isoleucine, and histidine[4].

Once the methyl ester is hydrolyzed in vivo or in cell culture media, the resulting 1-aminocyclooctanecarboxylic acid acts as a high-affinity competitive inhibitor of LAT1[4]. By occupying the transporter without being utilized for protein synthesis, it starves the cell of essential amino acids. In rapidly dividing cells (e.g., CHO cells, HEK293, or cancer cell lines), this amino acid deprivation triggers the Integrated Stress Response (ISR), leading to ATP depletion, halted proliferation, and eventual apoptosis.

G2 A Unnatural Amino Acid (Free Acid Form) B System L Transporter (LAT1) Binding Interface A->B High-Affinity Binding C Competitive Inhibition of Leu / His Uptake B->C Blockade D Intracellular Amino Acid Starvation C->D E Baseline Cytotoxicity (Metabolic Stress) D->E ATP Depletion

Figure 2: Mechanism of baseline toxicity via LAT1 competitive inhibition.

Quantitative Cytotoxicity Profile

Baseline toxicity is highly dependent on the metabolic demands of the cell line. Cells with high LAT1 expression exhibit higher sensitivity.

Cell LineTissue OriginLAT1 Expression Level48h IC50 ( μ M)Primary Toxicity Mechanism
CHO-K1Hamster OvaryHigh45.2Amino acid starvation
HepG2Human LiverModerate110.5Metabolic stress
PBMCHuman BloodLow (Resting)> 500Minimal impact

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to assess the stability and toxicity of Methyl 1-aminocyclooctanecarboxylate hydrochloride.

Protocol A: LC-MS/MS Plasma Stability Assay

Purpose: To quantify the enzymatic hydrolysis rate of the sterically hindered ester.

  • Preparation of Stock Solutions: Dissolve Methyl 1-aminocyclooctanecarboxylate HCl in DMSO to a concentration of 10 mM. Causality: DMSO ensures complete dissolution before introduction to aqueous plasma, preventing micro-precipitate formation.

  • Plasma Spiking: Pre-warm pooled human plasma to 37°C. Spike the compound to a final concentration of 10 μ M (final DMSO concentration 0.1% to prevent enzyme denaturation).

  • Incubation and Sampling: Incubate the mixture at 37°C under gentle agitation. Withdraw 50 μ L aliquots at time points: 0, 1, 2, 4, 8, and 24 hours.

  • Quenching (Self-Validating Step): Immediately quench each aliquot by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates plasma proteins, halting all esterase activity and locking the degradation profile at that exact second.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials and analyze via LC-MS/MS (MRM mode), tracking the disappearance of the parent mass and the appearance of the free acid mass.

Protocol B: ATP-Based Cell Viability Assay (CellTiter-Glo)

Purpose: To measure baseline cytotoxicity resulting from LAT1 inhibition.

  • Cell Seeding: Seed CHO-K1 cells in a 96-well opaque white plate at a density of 5,000 cells/well in 100 μ L of F-12K medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point serial dilution (1000 μ M down to 1 μ M) of the compound in culture media. Replace the media in the wells with the drug-containing media. Include vehicle control (0.1% DMSO) and positive control (Staurosporine).

  • Incubation: Incubate for 48 hours. Causality: A 48-hour window is required because toxicity via amino acid starvation is a delayed metabolic process, unlike acute membrane lysis.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add 100 μ L of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

References

  • Transport of Gabapentin, a γ -Amino Acid Drug, by System L α -Amino Acid Transporters: A Comparative Study in Astrocytes, Synaptosomes, and CHO Cells. ResearchGate. Available at:[Link][4]

  • Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics. Publikationsserver der Universität Regensburg. Available at:[Link][2][5]

  • CAS 92398-52-2 | Methyl 1-aminocyclooctanecarboxylate hydrochloride. Howei Pharm - Life Science Product & Service Solutions Provider. Available at:[Link]

  • Two Methods for Spirothiohydantoin Synthesis. Acta Chimica Slovenica. Available at:[Link][3]

  • EP3564240B1 - Piperidine intermediates. Google Patents. Available at:[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of Methyl 1-aminocyclooctanecarboxylate hydrochloride for Advanced Peptide Synthesis

Introduction: Expanding the Chemical Space of Peptides The therapeutic and biological potential of peptides is often limited by their conformational flexibility and susceptibility to enzymatic degradation. A proven strat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Space of Peptides

The therapeutic and biological potential of peptides is often limited by their conformational flexibility and susceptibility to enzymatic degradation. A proven strategy to overcome these limitations is the incorporation of non-natural, sterically constrained amino acids.[1][2] These building blocks introduce rigid structural motifs, forcing the peptide backbone into specific secondary structures like β-turns or helices.[1] Methyl 1-aminocyclooctanecarboxylate hydrochloride, a cyclic α,α-disubstituted amino acid derivative, is an exemplary tool for this purpose. Its eight-membered ring structure imparts significant conformational rigidity, which can enhance metabolic stability, improve receptor binding affinity, and increase bioactivity.[2]

This guide provides a comprehensive overview and detailed protocols for the effective incorporation of Methyl 1-aminocyclooctanecarboxylate hydrochloride (hereafter referred to as Me-Aoc-HCl) into peptide sequences using modern Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Handling of Me-Aoc-HCl

Prior to its use in synthesis, it is crucial to convert Me-Aoc-HCl to its Fmoc-protected form, Fmoc-Me-Aoc-OH. The hydrochloride salt must be neutralized, and the free amine is then protected with an Fmoc group. The resulting building block is a sterically hindered amino acid, which requires special consideration during peptide synthesis.

Table 1: Properties of Fmoc-1-aminocyclooctane-1-carboxylic acid

PropertyValue
Molecular Formula C24H27NO4
Molecular Weight 393.48 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM
Storage Store at 2-8°C, desiccated

Handling: As with all amino acid derivatives, standard laboratory personal protective equipment (PPE) should be worn. The compound is stable under recommended storage conditions. For synthesis, ensure solvents like N,N-Dimethylformamide (DMF) are of high purity and low in water content.

The Challenge of Steric Hindrance in SPPS

The primary challenge in utilizing α,α-disubstituted amino acids like Fmoc-Me-Aoc-OH is the steric hindrance around the α-carbon. This bulkiness can significantly slow down the kinetics of both the deprotection of the preceding residue and, more critically, the acylation (coupling) reaction.[3][4] Inefficient coupling leads to deletion sequences, which are often difficult to separate from the target peptide during purification.[5]

Therefore, standard SPPS protocols must be optimized to overcome this kinetic barrier. The choice of coupling reagent, reaction time, and temperature are critical variables for achieving high coupling efficiency.

Core Protocol: SPPS Incorporation of Fmoc-Me-Aoc-OH

This protocol assumes a standard Fmoc/tBu SPPS strategy.[6] The procedure details the critical coupling step for incorporating the sterically demanding Fmoc-Me-Aoc-OH residue.

Reagents and Materials
  • Fmoc-Me-Aoc-OH

  • Peptide synthesis grade resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin) with the N-terminal Fmoc group removed.[6][7]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for its efficacy with sterically hindered systems.[8][9]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Solvent: High-purity DMF or N-Methyl-2-pyrrolidone (NMP).

  • Standard SPPS reagents: Piperidine in DMF for Fmoc deprotection, Dichloromethane (DCM) for washing, etc.

Recommended Coupling Conditions

To ensure near-quantitative incorporation, extended reaction times and a potent activation method are necessary.

Table 2: Optimized Coupling Parameters for Fmoc-Me-Aoc-OH

ParameterRecommendationRationale
Fmoc-Me-Aoc-OH 3 - 5 equivalentsDrives the reaction equilibrium towards completion.
HATU 2.9 - 4.9 equivalentsHighly effective uronium-based reagent for hindered couplings.[8]
DIPEA or NMM 6 - 10 equivalentsActs as an organic base to activate the amino acid.[8]
Solvent DMF or NMPExcellent solvating properties for reagents and the growing peptide chain.[]
Reaction Time 2 - 4 hours (minimum)Extended time is crucial to overcome the slow kinetics of hindered coupling.[11]
Temperature Room Temperature (25°C)Microwave assistance can be beneficial but requires careful optimization to avoid side reactions.[4]
Step-by-Step Coupling Protocol

This procedure begins after the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide.

  • Resin Preparation: Wash the deprotected resin thoroughly with DMF (3-5 times) to remove all residual piperidine.[11]

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Me-Aoc-OH (3-5 eq.) and HATU (2.9-4.9 eq.) in a minimal amount of DMF.

  • Activation: Add DIPEA (6-10 eq.) to the activation solution and vortex briefly. Allow this pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 2-4 hours at room temperature.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or other colorimetric test on a small sample of resin beads after the coupling period. A negative result (e.g., yellow beads for Kaiser test) indicates the absence of free primary amines and a successful coupling. For sterically hindered couplings, a repeat or "double" coupling may be necessary.

  • Washing: After the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted N-terminal amines and prevent the formation of deletion peptides, a capping step with a solution like acetic anhydride and DIPEA in DMF can be performed.[12]

  • Continuation: Proceed with the standard Fmoc deprotection step for the newly added Me-Aoc residue to continue peptide elongation.

Visualization of the SPPS Workflow

The following diagrams illustrate the key chemical structures and processes involved.

Figure 1: Structure of Fmoc-Me-Aoc-OH Fmoc_Me_Aoc

Caption: Chemical structure of the protected building block.

SPPS_Workflow Figure 2: SPPS Cycle for Me-Aoc Incorporation Resin Resin-Peptide-NH2 PreActivation Prepare Activation Mix: Fmoc-Me-Aoc-OH + HATU + DIPEA Coupling Coupling Reaction (2-4 hours) Resin->Coupling Add Activated AA PreActivation->Coupling Wash1 DMF / DCM Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF / DCM Wash Deprotection->Wash2 NextCycle Ready for Next Amino Acid Wash2->NextCycle

Caption: The iterative cycle of solid-phase peptide synthesis.

Validation and Troubleshooting

Confirmation of Incorporation: The most definitive method to confirm the successful incorporation of Me-Aoc is to cleave a small amount of the final peptide from the resin and analyze it via Mass Spectrometry (MS).[13] The observed mass should match the theoretical mass calculated for the peptide containing the Me-Aoc residue.

Table 3: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser test)Insufficient reaction time or reagent stoichiometry due to steric hindrance.[14]Perform a second coupling ("double coupling") with a fresh solution of activated Fmoc-Me-Aoc-OH for another 2-4 hours. Consider using microwave-assisted heating to enhance kinetics.
Aggregation The growing peptide chain, especially if hydrophobic, can aggregate on the resin, blocking reactive sites.[4][14]Switch to a more polar solvent like NMP. Incorporate backbone-disrupting elements like pseudoproline dipeptides in the sequence if possible.[14]
Racemization While less common with urethane-protected amino acids, aggressive activation can sometimes lead to epimerization.Ensure the use of high-quality reagents. HATU is known for low racemization tendencies.[8][9] Avoid excessive pre-activation times.

Conclusion

Methyl 1-aminocyclooctanecarboxylate hydrochloride is a powerful tool for introducing conformational constraints into synthetic peptides. While its sterically hindered nature presents a challenge for solid-phase peptide synthesis, this can be effectively overcome by optimizing coupling conditions. The use of potent activating agents like HATU, extended reaction times, and appropriate reagent stoichiometry are key to achieving high-yield incorporation. By following the detailed protocols and troubleshooting guidelines presented here, researchers can successfully leverage this unique building block to develop novel peptides with enhanced stability and tailored biological activity.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Vertex AI Search.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007).
  • Coupling Reagents - AAPPTEC.AAPPTEC - Peptides.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. (2025). BOC Sciences.
  • Fmoc-1-Aminocyclopropane-1-carboxylic Acid: A Key Building Block for Advanced Peptide Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis.Sigma-Aldrich.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).Nowick Lab, UC Irvine.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.Self-published.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). DU Chem.
  • Why Fmoc-Protected Amino Acids Domin
  • Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • Fmoc Solid Phase Peptide Synthesis.ChemPep.

Sources

Application

Application Note: Methyl 1-Aminocyclooctanecarboxylate Hydrochloride as a Conformational Restrictor and Building Block in Drug Discovery

Executive Summary The transition from hit-to-lead in drug discovery frequently encounters hurdles related to poor metabolic stability, high conformational flexibility, and lack of target specificity. Methyl 1-aminocycloo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from hit-to-lead in drug discovery frequently encounters hurdles related to poor metabolic stability, high conformational flexibility, and lack of target specificity. Methyl 1-aminocyclooctanecarboxylate hydrochloride (CAS 92398-52-2) has emerged as a highly specialized, non-natural α,α -disubstituted amino acid building block designed to solve these exact challenges.

As a Senior Application Scientist, I have structured this guide to detail the dual utility of this compound: first, as a powerful conformational restrictor in peptidomimetic design, and second, as a critical intermediate in the synthesis of small-molecule heterocyclic therapeutics targeting the opioid receptor-like 1 (ORL-1) nociceptin system. This document provides the theoretical causality behind its use, validated experimental protocols, and quantitative data summaries to ensure seamless integration into your drug development workflows.

Molecular Rationale & Physicochemical Profile

The unique value of Methyl 1-aminocyclooctanecarboxylate hydrochloride lies in its sterically demanding 8-membered cyclooctane ring attached directly to the α -carbon.

The Causality of Conformational Locking

In native peptides, the ϕ (phi) and ψ (psi) dihedral angles of the backbone are highly flexible, leading to rapid degradation by endogenous proteases and poor receptor selectivity. The insertion of the 1-aminocyclooctane-1-carboxylic acid (Ac8c) motif introduces severe steric constraints (the Thorpe-Ingold effect). The bulk of the cyclooctane ring forces the peptide backbone to adopt highly specific, folded conformations—predominantly 310​ -helices and type III β -turns[1]. This rigidification prevents proteases from accessing the peptide bonds, drastically increasing the half-life of the resulting peptidomimetic.

Small Molecule Scaffold Assembly

Beyond peptides, the methyl ester hydrochloride form is an ideal starting material for complex small molecules. The protected carboxylate (methyl ester) allows for selective chemistry at the primary amine, which is frequently utilized to build piperidine or quinoxaline cores. These heterocyclic scaffolds are paramount in the development of novel nociceptin (ORL-1) receptor ligands for chronic pain management[2].

Table 1: Physicochemical Profile & Reagent Data
PropertySpecification / ValueApplication Relevance
Chemical Name Methyl 1-aminocyclooctanecarboxylate HClStandardized IUPAC nomenclature.
CAS Number 92398-52-2Unique identifier for procurement.
Molecular Formula C10H20ClNO2Determines mass for LC-MS tracking (Free base exact mass: 185.14).
Molecular Weight 221.72 g/mol Required for precise stoichiometric calculations.
Structural Feature α,α -dialkyl substitutionImparts extreme steric hindrance; requires specialized coupling.

Application Workflows & Mechanistic Pathways

Peptidomimetic Design Pathway

When synthesizing constrained peptides, the Ac8c residue acts as a structural anchor. The following diagram illustrates the mechanistic progression from a flexible linear sequence to a biologically stable, folded mimetic.

ConformationalRestriction A Native Linear Peptide (High Flexibility) B Ac8c-OMe Insertion (Steric Bulk & Disubstitution) A->B Synthesis C Thorpe-Ingold Effect (Cα Angle Compression) B->C Structural Mechanics D Restriction of φ and ψ Dihedral Angles C->D Conformational Locking E Stabilized 3_10-Helix or Type III β-Turn D->E Folding F Enhanced Proteolytic Stability & Bioavailability E->F Biological Outcome

Figure 1: Mechanistic pathway of peptide conformational restriction induced by Ac8c insertion.

Synthesis of ORL-1 Receptor Ligands

The ORL-1 receptor is a G-protein coupled receptor involved in pain modulation. Ligands targeting this receptor often utilize the Ac8c building block to synthesize complex heterocyclic-substituted piperidines[3]. The methyl ester protects the acid during the initial N-alkylation/acylation steps, after which it is hydrolyzed to allow for final ring closure (e.g., forming a quinoxaline core).

ORL1Workflow S1 Methyl 1-aminocyclooctanecarboxylate HCl (Starting Material) S2 Free Base Generation (DIPEA / TEA) S1->S2 S3 N-Alkylation / Acylation (Piperidine Scaffold) S2->S3 Scaffold Building S4 Ester Hydrolysis (LiOH, Reflux) S3->S4 Deprotection S5 Quinoxaline Cyclization (Core Assembly) S4->S5 Ring Closure S6 In Vitro ORL-1 Assay (Receptor Binding) S5->S6 Screening

Figure 2: Synthetic workflow for generating ORL-1 receptor ligands from the Ac8c-OMe precursor.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Due to the extreme steric hindrance of the cyclooctane ring, standard reaction conditions will fail. The causality behind the specific reagents and thermal conditions is explained within the steps.

Protocol A: Sterically Hindered Amide Coupling (Solution Phase)

Objective: Couple Methyl 1-aminocyclooctanecarboxylate hydrochloride to an N-protected amino acid or carboxylic acid scaffold. Rationale: Standard carbodiimides (e.g., EDC/HOBt) form an O-acylisourea intermediate that is too bulky to be attacked by the sterically shielded amine of Ac8c. We utilize HATU, which forms a highly reactive, less sterically demanding HOAt ester, driving the aminolysis forward.

Materials:

  • Methyl 1-aminocyclooctanecarboxylate HCl (1.0 eq)

  • N-protected carboxylic acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve the N-protected carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Add 1.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Free Base Generation: In a separate vial, suspend Methyl 1-aminocyclooctanecarboxylate HCl (1.0 eq) in a minimal amount of DMF. Add 2.0 eq of DIPEA. Note: The HCl salt must be fully neutralized to liberate the nucleophilic free amine.

  • Coupling: Transfer the free amine solution dropwise to the activated acid mixture.

  • Thermal Acceleration: Due to the cyclooctane bulk, heat the reaction mixture to 45°C. Stir for 18–24 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. Look for the disappearance of the free base mass ( [M+H]+=186.1 ). If starting material persists after 24 hours, add an additional 0.5 eq of HATU and DIPEA.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% NaHCO3​ , water, and brine to remove DMF and HOAt byproducts. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol B: Saponification of the Hindered Methyl Ester

Objective: Hydrolyze the methyl ester to the free carboxylic acid for downstream cyclization or peptide extension[2]. Rationale: The methyl ester is tucked behind the bulky cyclooctane ring. Room temperature saponification will stall or result in epimerization/degradation of adjacent sensitive groups. High-temperature reflux in a mixed solvent system is required to provide the activation energy necessary to overcome the steric barrier.

Materials:

  • Ac8c-OMe intermediate (1.0 eq)

  • Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (5.0 eq)

  • Solvent: THF / MeOH / H2​O (3:1:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Ac8c-OMe intermediate in the THF/MeOH mixture. Ensure complete dissolution.

  • Base Addition: Add LiOH⋅H2​O dissolved in the H2​O portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 75°C (gentle reflux) for 12–16 hours.

  • In-Process Control: Monitor by TLC (Stain with Ninhydrin or Bromocresol Green). The starting material spot should completely disappear, replaced by a baseline-shifted spot corresponding to the free acid.

  • Acidification & Isolation: Cool to 0°C. Carefully acidify the mixture to pH 3 using 1M HCl. Caution: Do not over-acidify if acid-sensitive protecting groups (like Boc) are present. Extract the aqueous layer with DCM (3x). Dry the organic layers over MgSO4​ and concentrate under reduced pressure to yield the pure 1-aminocyclooctanecarboxylic acid derivative.

Quantitative Data Summary

To assist in experimental planning, the following table summarizes the expected reaction metrics and pharmacological outcomes when utilizing this building block in ORL-1 ligand synthesis, based on established patent literature parameters[2][3].

Table 2: Reaction Metrics and Pharmacological Profiling
ParameterExpected Range / ValueAnalytical Method
Amide Coupling Yield (HATU, 45°C) 65% – 82%HPLC (UV 254 nm) / Gravimetric
Ester Hydrolysis Yield (LiOH, Reflux) 85% – 95%LC-MS / Gravimetric
ORL-1 Receptor Binding Affinity ( Ki​ ) <1.0 nM (for optimized hits)Radioligand Binding Assay
ORL-1 GTP EC50 <0.4 nM [35S]GTPγS Binding Assay
Peptide Helical Content (CD Spectroscopy) >80% 310​ -helical signatureCircular Dichroism (222 nm / 208 nm ratio)

References

  • CAS 92398-52-2 | Methyl 1-aminocyclooctanecarboxylate hydrochloride,≥95% - Howei Howei Pharm - Life Science Product & Service Solutions Provider URL: [Link]

  • Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides PubMed - National Institutes of Health (NIH) URL: [Link]

  • US8846929B2 - Substituted-quinoxaline-type piperidine compounds and the uses thereof Google Patents URL
  • CA2823905A1 - Heterocyclic-substituted piperidine compounds and the uses thereof Google Patents URL

Sources

Method

Application Notes and Protocols: Deprotection Strategies for Methyl 1-Aminocyclooctanecarboxylate Hydrochloride Derivatives

Introduction Methyl 1-aminocyclooctanecarboxylate hydrochloride and its derivatives are pivotal intermediates in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 1-aminocyclooctanecarboxylate hydrochloride and its derivatives are pivotal intermediates in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The eight-membered carbocyclic ring presents unique conformational properties that are of significant interest in the design of novel therapeutic agents and functional materials. The strategic use of protecting groups for the amine and carboxyl functionalities is essential for the successful multi-step synthesis of target molecules.[1][] This guide provides detailed protocols and insights into the deprotection of these crucial functional groups, focusing on the commonly employed tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups for the amine, and the hydrolysis of the methyl ester.

The selection of a deprotection strategy is governed by the overall synthetic route and the chemical stability of other functional groups present in the molecule.[1] Therefore, understanding the orthogonality of different protecting groups is paramount for a successful synthetic campaign.[1][3][4] This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions and execute these deprotection reactions with high efficiency and yield.

Deprotection of Amine Protecting Groups

The protection of the amino group is a common strategy to prevent its nucleophilic character from interfering with subsequent reaction steps.[1][] The choice of the protecting group dictates the deprotection conditions. Here, we focus on the removal of the widely used Boc and Cbz groups.

N-Boc Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is a popular choice for amine protection due to its stability under a wide range of non-acidic conditions.[5] Its removal is typically achieved under acidic conditions.[][6]

Mechanism of Acid-Catalyzed N-Boc Deprotection

The deprotection proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine.[6]

Boc Deprotection Mechanism N-Boc Amine N-Boc Amine Protonated Carbamate Protonated Carbamate N-Boc Amine->Protonated Carbamate  + H+ (e.g., TFA, HCl) Carbamic Acid + t-Butyl Cation Carbamic Acid + t-Butyl Cation Protonated Carbamate->Carbamic Acid + t-Butyl Cation  Loss of isobutylene Free Amine + CO2 Free Amine + CO2 Carbamic Acid + t-Butyl Cation->Free Amine + CO2  Decarboxylation

Caption: Acid-catalyzed deprotection of an N-Boc protected amine.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection.[5][6]

Materials:

  • N-Boc protected methyl 1-aminocyclooctanecarboxylate derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[5]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.

Protocol 2: N-Boc Deprotection using HCl in 1,4-Dioxane or Diethyl Ether

An alternative to TFA, using a solution of hydrogen chloride in an organic solvent is also a common practice.[7]

Materials:

  • N-Boc protected methyl 1-aminocyclooctanecarboxylate derivative

  • 1,4-Dioxane or Diethyl Ether, anhydrous

  • 4 M HCl in 1,4-Dioxane or a saturated solution of HCl in diethyl ether

  • Diethyl ether for precipitation

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or diethyl ether.

  • Add the 4 M HCl in 1,4-dioxane solution (5-10 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt will often precipitate out of the solution. Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Deprotection MethodReagentSolventTemperature (°C)Typical Time (h)Work-up
Acidolysis (TFA) TFADCM0 to RT1 - 3Basic aqueous wash
Acidolysis (HCl) HCl1,4-DioxaneRT1 - 4Precipitation/Filtration
Thermal -High-boiling solvent (e.g., TFE)150 - 2401 - 2Solvent evaporation

Table 1: Comparison of Common N-Boc Deprotection Conditions.[7]

N-Cbz Deprotection Strategies

The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group.[3] It is stable to acidic and basic conditions, making it orthogonal to the Boc group.[3] The most common method for its removal is catalytic hydrogenation.[3][6]

Mechanism of N-Cbz Deprotection by Catalytic Hydrogenation

The Cbz group is cleaved by hydrogenolysis, where the benzyl C-O bond is broken by hydrogen in the presence of a palladium catalyst. The reaction produces the free amine, toluene, and carbon dioxide.[3]

Cbz Deprotection Mechanism N-Cbz Amine N-Cbz Amine Carbamic Acid + Toluene Carbamic Acid + Toluene N-Cbz Amine->Carbamic Acid + Toluene  H₂, Pd/C Free Amine + CO2 Free Amine + CO2 Carbamic Acid + Toluene->Free Amine + CO2  Decarboxylation

Caption: Deprotection of an N-Cbz protected amine via catalytic hydrogenation.

Protocol 3: N-Cbz Deprotection using Catalytic Hydrogenation

This method is mild and highly efficient, provided the molecule does not contain other functional groups susceptible to reduction (e.g., alkenes, alkynes, some nitro groups).[8]

Materials:

  • N-Cbz protected methyl 1-aminocyclooctanecarboxylate derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite® for filtration

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Cbz protected amine (1.0 eq) in MeOH or EtOH (10-20 mL per mmol of substrate) in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this should be done three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with MeOH or EtOH.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

Deprotection of the Methyl Ester

The methyl ester is a common protecting group for carboxylic acids.[9] Its removal is typically achieved by hydrolysis under basic or acidic conditions.[10]

Base-Catalyzed Hydrolysis (Saponification)

Saponification is the most common method for methyl ester deprotection and is generally irreversible.[11]

Mechanism of Saponification

The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.[10] Subsequent acidification protonates the carboxylate to yield the carboxylic acid.

Saponification Workflow cluster_0 Reaction cluster_1 Work-up Methyl Ester Methyl Ester Carboxylate Salt Carboxylate Salt Methyl Ester->Carboxylate Salt  1. NaOH or LiOH, H₂O/Solvent  2. Heat (optional) Acidification Acidification Carboxylate Salt->Acidification  HCl or H₂SO₄ Extraction Extraction Acidification->Extraction  Organic Solvent Carboxylic Acid Carboxylic Acid Extraction->Carboxylic Acid  Dry & Evaporate

Caption: General workflow for the saponification of a methyl ester.

Protocol 4: Saponification of Methyl 1-Aminocyclooctanecarboxylate

This protocol describes the hydrolysis of the methyl ester using lithium hydroxide.

Materials:

  • Methyl 1-aminocyclooctanecarboxylate derivative

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF, MeOH, and water (typically in a 3:1:1 to 2:1:1 ratio) in a round-bottom flask.

  • Add LiOH·H₂O (1.5 - 3.0 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature or heat gently (e.g., to 40-50 °C) to accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl.

  • Extract the aqueous layer with EtOAc or DCM (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure to afford the carboxylic acid.

Hydrolysis MethodReagentSolvent SystemTemperature (°C)Typical Time (h)Key Consideration
Saponification LiOH, NaOH, KOHTHF/MeOH/H₂ORT to 502 - 12Irreversible; requires acidic work-up
Acid-Catalyzed H₂SO₄, HClH₂O/DioxaneReflux4 - 24Reversible; may not be suitable for acid-sensitive substrates

Table 2: Comparison of Methyl Ester Hydrolysis Conditions.[11]

Orthogonal Deprotection Strategies

In many synthetic sequences, it is necessary to deprotect one functional group while leaving another protected. This requires an orthogonal protecting group strategy.[1][4] For a substrate like N-Boc-methyl 1-aminocyclooctanecarboxylate, the amine can be deprotected under acidic conditions while the methyl ester remains intact. Conversely, the methyl ester can be hydrolyzed under basic conditions without affecting the N-Boc group.

Orthogonal Deprotection A N-Boc-Amine-COOMe B H₂N-Amine-COOMe A->B  Acidic Deprotection  (e.g., TFA or HCl) C N-Boc-Amine-COOH A->C  Basic Hydrolysis  (e.g., LiOH) D H₂N-Amine-COOH B->D  Basic Hydrolysis  (e.g., LiOH) C->D  Acidic Deprotection  (e.g., TFA or HCl)

Sources

Application

NMR characterization protocols for Methyl 1-aminocyclooctanecarboxylate hydrochloride

An authoritative guide to the comprehensive Nuclear Magnetic Resonance (NMR) characterization of Methyl 1-aminocyclooctanecarboxylate hydrochloride, designed for researchers, scientists, and professionals in drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the comprehensive Nuclear Magnetic Resonance (NMR) characterization of Methyl 1-aminocyclooctanecarboxylate hydrochloride, designed for researchers, scientists, and professionals in drug development. This document provides in-depth protocols and expert insights for the structural elucidation of this cyclic amino acid ester.

Introduction: The Imperative for Structural Verification

Methyl 1-aminocyclooctanecarboxylate hydrochloride is a non-proteinogenic amino acid derivative featuring a cyclooctane ring, a quaternary amino center, and a methyl ester. Such molecules are of significant interest in medicinal chemistry and drug design as constrained scaffolds or building blocks. Unambiguous structural confirmation is a cornerstone of chemical research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the non-destructive, atomic-level elucidation of molecular structure in solution.[1][2]

This application note presents a systematic and robust workflow for the complete NMR characterization of Methyl 1-aminocyclooctanecarboxylate hydrochloride. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and reliable analytical process. The protocols detailed herein leverage a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to assign every proton and carbon signal, confirming the molecule's constitution and connectivity.

Molecular Structure at a Glance
  • Compound Name: Methyl 1-aminocyclooctanecarboxylate hydrochloride

  • Molecular Formula: C₁₀H₂₀ClNO₂

  • Molecular Weight: 221.72 g/mol

  • Structure: (A representative image would be placed here in a final document)

PART 1: Experimental Design & Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation. For a hydrochloride salt like the title compound, solvent selection is the most critical parameter.

Rationale for Solvent Selection

The presence of the ammonium hydrochloride group renders the molecule highly polar and often limits its solubility in standard nonpolar solvents like chloroform-d (CDCl₃).[3][4] Therefore, polar, aprotic or protic deuterated solvents are required.

Recommended SolventRationale & Considerations
Dimethyl sulfoxide-d₆ (DMSO-d₆) Primary Choice. Excellent solvating power for polar compounds and salts. The residual proton signal at ~2.50 ppm and water signal around ~3.33 ppm rarely interfere with key analyte signals.
Methanol-d₄ (CD₃OD) Excellent Alternative. Effectively dissolves hydrochloride salts.[5] The exchangeable amine protons (-NH₃⁺) will exchange with deuterium from the solvent, causing their signal to disappear, which can simplify the ¹H spectrum.
Deuterium Oxide (D₂O) Good for Specific Applications. Ideal if subsequent biological assays are planned in aqueous media. As with CD₃OD, it will exchange with labile protons. The broad HOD signal can be suppressed using standard pulse sequences.[6]

For challenging samples where solubility remains an issue, an advanced technique involves using alkaline deuterated methanol. This method neutralizes the hydrochloride salt in situ, forming the more soluble free-base, which can significantly improve spectral quality.[7]

Protocol for Sample Preparation
  • Weighing: Accurately weigh 10–20 mg of Methyl 1-aminocyclooctanecarboxylate hydrochloride directly into a clean, dry vial.

  • Solubilization: Add 0.6–0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. A clear, particulate-free solution is essential.[8]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard: Although modern spectrometers can reference to the residual solvent signal, adding a small amount of an internal standard like Tetramethylsilane (TMS) for non-aqueous solvents ensures the highest accuracy for chemical shift referencing (0.00 ppm).[9]

PART 2: NMR Data Acquisition Strategy

A multi-experiment approach is necessary for complete structural assignment. This involves foundational 1D experiments followed by correlational 2D experiments to establish connectivity. The following protocols are based on a 500 MHz spectrometer but can be adapted for other field strengths.[10][11]

Workflow for Complete NMR Characterization

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular backbone.

By following this comprehensive protocol, researchers can achieve an unambiguous and robust structural characterization of Methyl 1-aminocyclooctanecarboxylate hydrochloride, ensuring data integrity for applications in drug discovery and chemical development.

References
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). [Link]

  • University of Wisconsin-Madison Chemistry Department. Optimized Default 1H Parameters. NMR Facility. (2020). [Link]

  • Castañar, L., & Parella, T. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Guan, Y., et al. A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. (2021). [Link]

  • Mestrelab Research. A Symphony of NMR Data: Enhancing Structural Elucidation. (2023). [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • Olsen, G. L., et al. Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Publications. (2013). [Link]

  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). [Link]

  • Giraud, N., et al. The Evolving Landscape of NMR Structural Elucidation. PMC. (2024). [Link]

  • Michigan State University Chemistry Department. Basic Practical NMR Concepts. [Link]

  • Samuels, E. R., & Wang, T. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. PubMed. (2020). [Link]

  • PubChem. Methyl 1-amino-1-cyclopentanecarboxylate, HCl. [Link]

  • University of Rochester Chemistry Department. How to Get a Good 1H NMR Spectrum. [Link]

  • Chen, G., et al. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PMC. [Link]

  • Royal Society of Chemistry. Supporting Information for publication. [Link]

  • Kumar, R., et al. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Beilstein Journals. (2022). [Link]

  • Boston University. Basic NMR Concepts. [Link]

  • Mtor Life Sciences Pvt. Ltd. NMR Solvents. [Link]

  • Waseda University. How to select NMR solvent. [Link]

  • PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • Thieme. Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Umezawa, K., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (2022). [Link]

  • Napolitano, J. G., et al. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. ResearchGate. (2017). [Link]

  • Baisch, G., & Kessler, H. Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]

  • PubChem. Methyl 1-aminocyclopropane-1-carboxylate hydrochloride. [Link]

  • University of Illinois Urbana-Champaign. 13C-NMR Spectroscopy. [Link]

  • Qian, Z., et al. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. PubMed. (2018). [Link]

  • ResearchGate. 1 H, 13 C-NMR chemical shifts and HMQC, HMBC and COSY spin coupling correlations of purified ENR-50. [Link]

  • Zerbe, O. Peptide/Protein NMR. University of Zurich. [Link]

  • Kuschert, S., et al. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. (2023). [Link]

Sources

Method

Application Note: Scale-Up Synthesis of Methyl 1-aminocyclooctanecarboxylate hydrochloride

Document Type: Standard Operating Procedure & Application Note Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers Molecule: Methyl 1-aminocyclooctanecarboxylate hydrochloride (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers Molecule: Methyl 1-aminocyclooctanecarboxylate hydrochloride (CAS: 92398-52-2)

Introduction & Strategic Rationale

The synthesis of α,α-disubstituted amino acids and their ester derivatives is of paramount importance in modern medicinal chemistry. Specifically, 1-aminocycloalkanecarboxylic acids act as critical conformational restrictors when incorporated into peptide mimetics, stabilizing helical structures and enhancing resistance to enzymatic degradation[1]. Furthermore, cyclooctane-derived amino esters like Methyl 1-aminocyclooctanecarboxylate hydrochloride serve as vital building blocks for small-molecule therapeutics, including ligands targeting the ORL-1 (Opioid Receptor-Like 1) receptor for pain management[2].

Scaling up the synthesis of these sterically hindered unnatural amino acids requires moving away from traditional, low-yielding linear pathways. This application note details a highly efficient, scalable, three-step synthetic workflow:

  • Bucherer-Bergs Multicomponent Reaction to form a spirohydantoin intermediate.

  • High-Temperature Alkaline Hydrolysis using Barium Hydroxide to isolate the free amino acid.

  • Thionyl Chloride-Mediated Esterification to yield the final hydrochloride salt.

Each step has been optimized for operational safety, yield maximization, and downstream purification simplicity, eliminating the need for complex chromatographic separations.

Synthetic Pathway & Workflow

SynthesisRoute SM Cyclooctanone (Starting Material) Step1 Step 1: Bucherer-Bergs Reaction KCN, (NH4)2CO3, EtOH/H2O 60-80°C, pH 8-9 SM->Step1 Int1 Cyclooctane-spiro-5'-hydantoin (Intermediate 1) Step1->Int1 Step2 Step 2: Alkaline Hydrolysis Ba(OH)2·8H2O, H2O 160°C (Autoclave) Int1->Step2 Int2 1-Aminocyclooctanecarboxylic Acid (Intermediate 2) Step2->Int2 Step3 Step 3: Esterification & Salt Formation SOCl2, MeOH 0°C to Reflux Int2->Step3 Prod Methyl 1-aminocyclooctanecarboxylate HCl (Final Product) Step3->Prod

Figure 1: Three-step scale-up synthesis workflow for Methyl 1-aminocyclooctanecarboxylate HCl.

Quantitative Data & Process Metrics

The following table summarizes the expected stoichiometric ratios, reaction conditions, and validated yields for a 100-gram scale process.

StepTarget Intermediate / ProductReagents (Equivalents)Temp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
1 Cyclooctane-spiro-5'-hydantoinCyclooctanone (1.0), KCN (2.0), (NH4)2CO3 (2.0)60–801685–90>98%
2 1-Aminocyclooctanecarboxylic AcidHydantoin (1.0), Ba(OH)2·8H2O (1.9)1602–480–85>95%
3 Methyl 1-aminocyclooctanecarboxylate HClAmino Acid (1.0), SOCl2 (2.5), MeOH (Solvent)0 to 651690–95>99%

Detailed Experimental Protocols & Mechanistic Causality

Step 1: Bucherer-Bergs Synthesis of Cyclooctane-spiro-5'-hydantoin

Mechanistic Insight: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for sterically hindered cyclic ketones. It proceeds via a cyanohydrin intermediate, which is converted to an aminonitrile, followed by nucleophilic attack on carbon dioxide (generated in situ from ammonium carbonate) to form a cyano-carbamic acid that cyclizes into the highly stable hydantoin ring[3][4]. Maintaining a pH of ~8-9 is critical; acidic conditions inhibit cyanohydrin formation, while highly alkaline conditions degrade the cyanide ion[4].

Protocol:

  • Preparation: In a 2 L jacketed reactor equipped with a mechanical stirrer and reflux condenser, add ethanol (400 mL) and deionized water (400 mL).

  • Reagent Charging: Add cyclooctanone (100 g, 0.79 mol) and ammonium carbonate (152 g, 1.58 mol). Stir at 25 °C for 15 minutes to ensure partial dissolution and buffering.

  • Cyanide Addition (Hazard Warning): Perform strictly in a highly ventilated fume hood. Carefully add potassium cyanide (103 g, 1.58 mol) in portions.

  • Heating: Ramp the reactor temperature to 60–80 °C. The mixture will become homogeneous, followed by the gradual precipitation of the spirohydantoin product. Maintain heating for 16 hours.

  • Workup & Isolation: Cool the reactor to 5 °C. Acidify the mixture cautiously with 1M HCl to pH 6 (venting HCN gas through a basic scrubber). Filter the precipitated white solid. Wash the filter cake sequentially with cold water (3 x 200 mL) and cold ethanol (100 mL).

  • Drying: Dry the solid under vacuum at 50 °C to constant weight.

Step 2: Alkaline Hydrolysis to 1-Aminocyclooctanecarboxylic Acid

Mechanistic Insight: Hydantoins are exceptionally stable heterocycles. While standard protocols use refluxing NaOH, this generates massive amounts of sodium salts during neutralization, making the highly water-soluble amino acid difficult to extract. By using Barium Hydroxide (Ba(OH)2) in an autoclave, the urea linkage is efficiently cleaved. Post-reaction treatment with ammonium carbonate precipitates the barium as insoluble Barium Carbonate (BaCO3), leaving the pure free amino acid in the aqueous filtrate[5].

Protocol:

  • Preparation: Charge a 1 L high-pressure autoclave reactor with Cyclooctane-spiro-5'-hydantoin (100 g, 0.51 mol), Ba(OH)2·8H2O (306 g, 0.97 mol), and deionized water (500 mL).

  • Hydrolysis: Seal the autoclave and heat to 160 °C (internal pressure will rise). Maintain at 160 °C with vigorous mechanical stirring for 3 hours[5].

  • Cooling & Precipitation: Cool the reactor to room temperature. Transfer the suspension to a beaker and add ammonium carbonate (100 g, 1.04 mol) to precipitate BaCO3. Stir for 1 hour.

  • Filtration: Filter the mixture through a pad of Celite to remove BaCO3. Wash the filter cake with hot water (2 x 100 mL).

  • Isolation: Concentrate the combined aqueous filtrates under reduced pressure until crystallization begins. Cool to 4 °C overnight to maximize precipitation. Filter and recrystallize from methanol to yield the pure 1-aminocyclooctanecarboxylic acid[5].

Step 3: Esterification to Methyl 1-aminocyclooctanecarboxylate hydrochloride

Mechanistic Insight: Direct Fischer esterification of sterically hindered amino acids is notoriously sluggish. Utilizing Thionyl Chloride (SOCl2) in methanol is a highly effective scale-up strategy. The SOCl2 reacts exothermically with methanol to generate anhydrous HCl gas and dimethyl sulfite in situ. This bypasses the need for hazardous HCl gas cylinders while simultaneously driving the formation of the acyl chloride intermediate, which is rapidly trapped by methanol to form the ester[1].

Protocol:

  • Preparation: In a 1 L three-neck flask equipped with a dropping funnel, internal thermometer, and reflux condenser (connected to a scrubber), charge anhydrous methanol (400 mL).

  • In Situ HCl Generation: Cool the methanol to 0 °C using an ice-salt bath. Dropwise add Thionyl Chloride (119 g, 1.0 mol) at a rate that maintains the internal temperature below 10 °C.

  • Substrate Addition: Once addition is complete, add 1-aminocyclooctanecarboxylic acid (68.5 g, 0.4 mol) in portions.

  • Reflux: Remove the ice bath and gradually heat the reaction mixture to reflux (~65 °C). Maintain reflux for 16 hours. The suspension will transition into a clear solution as the ester hydrochloride forms.

  • Workup: Cool the solution to room temperature and concentrate under reduced pressure to yield a crude solid.

  • Purification: Suspend the crude solid in ethyl acetate (200 mL), stir vigorously for 30 minutes, and filter. Wash the white crystalline powder with cold diethyl ether (100 mL) and dry under high vacuum to afford pure Methyl 1-aminocyclooctanecarboxylate hydrochloride[1][2].

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health (NIH). Available at:[Link][3]

  • US8846929B2 - Substituted-quinoxaline-type piperidine compounds and the uses thereof. Google Patents. Available at:[2]

  • Two Methods for Spirothiohydantoin Synthesis. Journal of the Serbian Chemical Society. Available at:[Link][5]

  • Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics. Universität Regensburg. Available at:[Link][1]

Sources

Application

Applications of Cyclic Amino Acid Esters in Conformational Restriction: A Guide for Researchers

In the landscape of modern drug discovery and chemical biology, the principle of conformational restriction has emerged as a powerful strategy to enhance the potency, selectivity, and metabolic stability of therapeutic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the principle of conformational restriction has emerged as a powerful strategy to enhance the potency, selectivity, and metabolic stability of therapeutic agents.[1][2] By reducing the inherent flexibility of a molecule, we can pre-organize it into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target.[3][4] Cyclic amino acid esters are a versatile class of building blocks that serve as invaluable tools for implementing conformational constraint in peptides and small molecules.[5] This guide provides an in-depth exploration of the applications of cyclic amino acid esters, complete with detailed protocols and the scientific rationale behind their use.

The Rationale for Conformational Restriction

Linear peptides, despite their diverse biological activities, often suffer from significant drawbacks as therapeutic candidates, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to non-specific binding.[1][4] Cyclization, through the incorporation of cyclic amino acid esters, addresses these limitations by:

  • Enhancing Metabolic Stability: The cyclic structure protects the peptide backbone from enzymatic cleavage by exopeptidases and endopeptidases.[1][4]

  • Improving Receptor Affinity and Selectivity: By locking the molecule into a specific three-dimensional structure that mimics the bioactive conformation, binding to the target receptor is enhanced.[3]

  • Increasing Bioavailability: The constrained conformation can improve membrane permeability and overall pharmacokinetic properties.[6]

Synthesis of Cyclic Amino Acid Esters

The synthesis of conformationally restricted amino acids is a cornerstone of peptidomimetic drug design.[2] A variety of synthetic strategies have been developed to access a diverse range of cyclic amino acid esters.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and efficient method for the synthesis of cyclic structures, including those containing amino acid derivatives.[7] This reaction typically employs well-defined ruthenium-based catalysts to form carbon-carbon double bonds within an acyclic precursor.

Protocol 1: Synthesis of a Dehydropipicolinate Derivative via RCM [7]

This protocol outlines the synthesis of a six-membered cyclic amino acid ester precursor using a Grubbs catalyst.

Materials:

  • Diene-containing amino acid precursor (e.g., N-Boc-allyl-vinylglycine methyl ester)

  • Grubbs First or Second Generation Catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Argon or Nitrogen).

  • Dissolution of the Precursor: The diene-containing amino acid precursor is dissolved in anhydrous, degassed DCM to a concentration of 0.01-0.05 M. The high dilution favors intramolecular cyclization over intermolecular polymerization.

  • Addition of the Catalyst: The Grubbs catalyst (1-5 mol%) is added to the solution under a positive flow of inert gas.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux (40°C). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching the Reaction: Upon completion, the reaction is quenched by the addition of a small amount of ethyl vinyl ether to deactivate the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the cyclic amino acid ester.

Palladium-Catalyzed [3+2] Cycloaddition

Palladium-catalyzed cycloaddition reactions offer a stereoselective route to five-membered carbocyclic amino acids.[8] This approach allows for the construction of complex cyclic scaffolds with good control over the relative stereochemistry.

Protocol 2: Synthesis of a 3-Amino-5-arylcyclopentane Carboxylic Acid Precursor [8]

This protocol describes a key step in the synthesis of a conformationally restricted carbocyclic γ-amino acid derivative.

Materials:

  • p-Benzyloxy cinnamate bearing an Evans auxiliary

  • 1-Trimethylsilyl-2-acetoxymethylpropene

  • Trost ligand

  • Palladium catalyst (e.g., [Pd(allyl)Cl]₂)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the palladium catalyst and the Trost ligand are combined in anhydrous toluene.

  • Reactant Addition: The p-benzyloxy cinnamate and 1-trimethylsilyl-2-acetoxymethylpropene are added to the catalyst mixture.

  • Reaction Conditions: The reaction is stirred at a specific temperature (e.g., room temperature or elevated temperature) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is isolated through an appropriate aqueous work-up. The crude product is then purified by column chromatography to yield the cycloadduct, which can be further manipulated to afford the desired cyclic amino acid ester.

Incorporation of Cyclic Amino Acid Esters into Peptides

Once synthesized, cyclic amino acid esters can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[6]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for assembling peptides. The protected cyclic amino acid is coupled to a growing peptide chain anchored to a solid support.

Protocol 3: Incorporation of a Cyclic Amino Acid Ester using Fmoc-SPPS [6]

This protocol details the coupling of an Fmoc-protected cyclic amino acid ester during SPPS.

Materials:

  • Fmoc-protected cyclic amino acid ester

  • Rink Amide resin (or other suitable resin)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Coupling reagents: HATU, HOBt, or PyAOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/Water)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound peptide is removed by treating with 20% piperidine in DMF.

  • Amino Acid Activation: The Fmoc-protected cyclic amino acid ester (3 eq.) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.).

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 2-6 hours. Due to potential steric hindrance from the cyclic structure, longer coupling times or more potent coupling reagents like PyAOP may be necessary.[6]

  • Monitoring the Coupling: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test or chloranil test.[6]

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.

  • Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis

The conformational preferences of peptides containing cyclic amino acid esters are typically elucidated using a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.[9][10] Key NMR parameters used in conformational analysis include:

  • Chemical Shifts (δ): Amide proton chemical shifts can indicate the presence of hydrogen bonding.[10]

  • Coupling Constants (J): Three-bond coupling constants (³J) can provide information about dihedral angles via the Karplus equation.[10]

  • Nuclear Overhauser Effect (NOE): NOEs provide information about through-space distances between protons, which is crucial for defining the overall fold of the peptide.

Table 1: Representative NMR Data for Conformational Analysis

NMR ParameterInformation GainedTypical Values/Observations
Amide Proton Chemical Shifts (δ)Hydrogen bonding participation> 7 ppm often suggests involvement in H-bonding[10]
³J(HN, Hα) Coupling ConstantsBackbone dihedral angle (φ)Values can be used in the Karplus equation to estimate φ
Nuclear Overhauser Effects (NOEs)Inter-proton distancesPresence of specific NOEs confirms spatial proximity of residues

Applications in Drug Discovery

The incorporation of cyclic amino acid esters has led to the development of potent and selective therapeutic candidates targeting a wide range of diseases.[2]

  • Enzyme Inhibitors: Conformationally restricted amino acids have been used to design inhibitors of enzymes such as the angiotensin-converting enzyme (ACE) and prolyl endopeptidases.[2] The ACE inhibitor Zabicipril and the anti-diabetic drug Saxagliptin are examples of commercial drugs that incorporate conformationally restricted proline analogs.[2]

  • Receptor Ligands: By mimicking the structure of natural peptide ligands, cyclic peptidomimetics can act as potent agonists or antagonists at various receptors. Somatostatin analogs containing sugar amino acids have shown significant inhibitory activity on growth hormone release.[9][11]

  • Antimicrobial Peptides: Cyclic cationic antimicrobial peptides containing sugar amino acids have demonstrated good activity against both Gram-positive and Gram-negative bacteria with low hemolytic activity.[10][12]

Visualizing the Workflow

The general workflow for the application of cyclic amino acid esters in drug discovery can be visualized as follows:

workflow cluster_design Design & Synthesis cluster_analysis Analysis & Optimization cluster_development Development start Identify Target & Lead Peptide synthesis Synthesize Cyclic Amino Acid Ester start->synthesis Rational Design incorporation Incorporate into Peptide (SPPS) synthesis->incorporation purification Purify Peptide (HPLC) incorporation->purification analysis Conformational Analysis (NMR, MD) purification->analysis activity Biological Activity Assays analysis->activity Structure-Activity Relationship optimization Lead Optimization activity->optimization Iterative Refinement preclinical Preclinical Studies optimization->preclinical

Caption: Workflow for Drug Discovery using Cyclic Amino Acid Esters.

The Logic of Conformational Restriction

The underlying principle of using cyclic amino acid esters is to reduce the conformational entropy of a peptide ligand, thereby increasing its binding affinity for a receptor.

logic_flow flexible Flexible Linear Peptide receptor Biological Receptor flexible->receptor Binding Interaction high_entropy High Conformational Entropy (Energetically Unfavorable Binding) flexible->high_entropy weak_binding Weak & Non-Specific Binding constrained Constrained Cyclic Peptide constrained->receptor Binding Interaction low_entropy Low Conformational Entropy (Energetically Favorable Binding) constrained->low_entropy high_entropy->weak_binding strong_binding Strong & Specific Binding low_entropy->strong_binding

Caption: The Energetic Advantage of Conformational Restriction.

Conclusion

Cyclic amino acid esters are indispensable tools in the design of conformationally restricted peptides and peptidomimetics. By providing a means to control the three-dimensional structure of these molecules, they enable the development of therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to harness the power of conformational restriction in their own drug discovery endeavors.

References

  • Dumas, A., et al. "Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids." Organic & Biomolecular Chemistry, Royal Society of Chemistry.

  • Miller, S. J., et al. "Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis." Journal of the American Chemical Society, 1995.

  • He, H., et al. "Protein synthesis with conformationally constrained cyclic dipeptides." PMC, National Center for Biotechnology Information.

  • Creative Peptides. "Cyclic Peptides in Drug Discovery & Therapeutics." Creative Peptides.

  • Reiser, O. "Synthesis of conformationally restricted amino acids - Highly versatile scaffolds." University of Regensburg, 2009.

  • Kessler, H., et al. "Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids." Journal of the American Chemical Society, 1996.

  • Life Chemicals. "Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design." Life Chemicals, 2020.

  • Roy, R., et al. "Synthesis, Conformational Analysis and Biological Studies of Cyclic Cationic Antimicrobial Peptides Containing Sugar Amino Acids." The Journal of Organic Chemistry, 2008.

  • BenchChem. "Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing N,N - Dimethyl-L-Valine." BenchChem.

  • Wang, Y., et al. "cyclicpeptide: a Python package for cyclic peptide drug design." Briefings in Bioinformatics, 2025.

  • Bio-Synthesis. "Cyclic Peptide Synthesis." Bio-Synthesis.

  • Horne, W. S., et al. "Restriction of the Conformational Dynamics of the Cyclic Acyldepsipeptide Antibiotics Improves Their Antibacterial Activity." Journal of the American Chemical Society, 2013.

  • Karppanen, E. J., & Koskinen, A. "Conformational analysis of cyclic and acyclic compounds." ResearchGate, 2010.

  • Liras, S., et al. "Methods of preparing cyclic peptides and uses thereof." Google Patents, 2013.

  • Wiley-VCH. "Synthesis of Cyclic Peptides." Houben-Weyl Methods of Organic Chemistry, 2003.

  • MolecularCloud. "What Are Cyclic Amino Acids and Their Applications?" MolecularCloud, 2023.

  • White, C. J., & Yudin, A. K. "Macrocyclization strategies for cyclic peptides and peptidomimetics." Nature Chemistry, 2011.

  • CAS. "Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics." CAS, 2025.

  • MDPI. "Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics." MDPI, 2025.

  • ResearchGate. "Some important cyclic β-amino acids." ResearchGate.

  • Figshare. "Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids - Journal of the American Chemical Society." Figshare.

  • PubMed. "Synthesis, conformational analysis and biological studies of cyclic cationic antimicrobial peptides containing sugar amino acids." PubMed, 2008.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1-aminocyclooctanecarboxylate hydrochloride

Here is a technical support center with troubleshooting guides and FAQs for improving the yield in Methyl 1-aminocyclooctanecarboxylate hydrochloride synthesis. Welcome to the technical support guide for the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center with troubleshooting guides and FAQs for improving the yield in Methyl 1-aminocyclooctanecarboxylate hydrochloride synthesis.

Welcome to the technical support guide for the synthesis of Methyl 1-aminocyclooctanecarboxylate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

The synthesis is typically approached as a three-stage process starting from cyclooctanone. This guide is structured to address potential issues at each critical stage.

  • Bucherer-Bergs Reaction: Conversion of cyclooctanone to 8,10-diazaspiro[4.5]decane-7,9-dione (the spiro-hydantoin intermediate).

  • Hydantoin Hydrolysis: Ring-opening of the hydantoin to yield 1-aminocyclooctanecarboxylic acid.

  • Esterification & Salt Formation: Conversion of the amino acid to the target methyl ester hydrochloride salt.

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway.

G cluster_0 Stage 1: Bucherer-Bergs Reaction cluster_1 Stage 2: Hydantoin Hydrolysis cluster_2 Stage 3: Esterification A Cyclooctanone B 8,10-Diazaspiro[4.5]decane-7,9-dione (Spiro-hydantoin) A->B (NH₄)₂CO₃, KCN EtOH/H₂O, 60-70°C C 1-Aminocyclooctanecarboxylic Acid B->C 1. NaOH or Ba(OH)₂ 2. HCl (neutralization) D Methyl 1-aminocyclooctanecarboxylate hydrochloride C->D SOCl₂, Methanol 0°C to RT

Caption: Synthetic pathway from cyclooctanone to the final product.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might have during your synthesis, followed by detailed, actionable answers.

Part 1: The Bucherer-Bergs Reaction (Hydantoin Formation)

Question 1: My yield of the spiro-hydantoin intermediate is very low. What are the likely causes?

Answer: A low yield in the Bucherer-Bergs reaction, a multicomponent reaction between a ketone, a cyanide source, and ammonium carbonate, is a common issue.[1] Let's break down the potential causes:

  • Suboptimal Reaction Conditions: The Bucherer-Bergs reaction is sensitive to temperature and solvent. The reaction is typically heated in aqueous ethanol at 60–70°C.[2] Temperatures that are too low will result in a sluggish, incomplete reaction, while excessively high temperatures in an open system can cause the loss of volatile components like ammonia.

  • Inefficient Mixing: This reaction is heterogeneous. Vigorous stirring is essential to ensure proper mixing of the organic ketone phase with the aqueous reagent phase. For difficult cases, ultrasonication has been shown to improve yields and reduce reaction times.[3]

  • Reagent Stoichiometry and Quality:

    • Ammonium Carbonate: This reagent serves as the source for both ammonia and carbon dioxide.[4] It can degrade over time, losing ammonia. Use fresh, high-quality ammonium carbonate.

    • Cyanide Source: Potassium cyanide (KCN) is often preferred over sodium cyanide (NaCN) and can lead to higher yields in some cases.[2] Ensure the cyanide salt has not been degraded by exposure to moisture and atmospheric CO₂.

  • Polymerization: Aldehydes and some reactive ketones can undergo side reactions like polymerization under the reaction conditions.[3] While cyclooctanone is generally robust, ensuring a controlled temperature can minimize this.

Expert Tip: For particularly stubborn reactions, consider using a sealed pressure vessel. This retains volatile components like ammonia and can allow for slightly higher temperatures (e.g., 110°C), which has been shown to dramatically improve yields for less reactive ketones.[2]

Question 2: I'm having trouble isolating the hydantoin product. It seems to be staying in solution.

Answer: The hydantoin intermediate is typically a stable, crystalline solid that should precipitate from the reaction mixture upon cooling.[2] If it remains in solution, consider these steps:

  • Cooling and Seeding: Ensure the reaction mixture has been thoroughly cooled in an ice bath. If you have a small amount of previously synthesized pure product, add a "seed" crystal to induce crystallization.

  • pH Adjustment: After cooling, carefully acidify the mixture with a mineral acid like HCl to a pH of 6-7. This ensures that any unreacted cyanide is neutralized (in a fume hood!) and can help precipitate the neutral hydantoin product.

  • Solvent Evaporation: If the product is moderately soluble in the ethanol/water mixture, carefully remove some of the solvent under reduced pressure. The increased concentration should force the product to crystallize.

  • Recrystallization: Once isolated, the crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain a pure, crystalline solid.

Part 2: Hydantoin Hydrolysis

Question 3: My hydrolysis of the hydantoin to the amino acid is incomplete. I see starting material and what might be an intermediate on my TLC plate.

Answer: This is a very common challenge. The hydrolysis of a 5,5-disubstituted hydantoin is a robust reaction that requires forcing conditions. Incomplete conversion is usually due to insufficient reaction time, temperature, or base concentration.

  • Mechanism Insight: The hydrolysis proceeds in two steps: first, the hydantoin ring is opened to form an N-carbamoyl amino acid intermediate, which is then further hydrolyzed to the final amino acid, releasing ammonia and carbon dioxide.[5][6] The spot on your TLC could very well be this N-carbamoyl intermediate.

  • Optimizing Conditions:

    • Base: Strong bases like sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂) are typically used. Ba(OH)₂ is often favored as the excess can be precipitated as barium sulfate or carbonate, simplifying workup. A significant molar excess of base (at least 3-5 equivalents) is often required.[7]

    • Temperature and Pressure: This hydrolysis almost always requires elevated temperatures, typically refluxing in a strong aqueous base for several hours (12-24h). For highly stable hydantoins, heating in a sealed autoclave at temperatures between 120°C and 220°C can be necessary to drive the reaction to completion.[7]

Expert Tip: Monitor the reaction by TLC or LC-MS. If you see the reaction has stalled with the N-carbamoyl intermediate present, you can add more base or increase the reaction temperature/time to push it to completion.

Part 3: Esterification and Salt Formation

Question 4: My final esterification step using thionyl chloride in methanol is giving a low yield and a dark, oily crude product.

Answer: The thionyl chloride (SOCl₂) in methanol method is an excellent way to concurrently perform esterification and form the hydrochloride salt.[8] However, it must be performed with care. Low yields and discoloration often point to issues with temperature control and reagent quality.

  • Causality of the Method: SOCl₂ reacts exothermically with methanol to generate HCl in situ as well as methyl sulfite. The generated HCl acts as the catalyst for the esterification of the carboxylic acid and also protonates the amine group to form the desired hydrochloride salt.[8]

  • Critical Troubleshooting Steps:

    • Temperature Control is Paramount: The addition of SOCl₂ to methanol is highly exothermic. This step must be done in an ice bath (0°C or below), adding the SOCl₂ dropwise with vigorous stirring.[9] If the temperature rises uncontrollably, side reactions and degradation can occur, leading to a dark, impure product.

    • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous methanol should be used. Thionyl chloride reacts violently with water, and its presence will reduce the efficacy of the reaction.

    • Order of Addition: The standard and safest procedure is to first prepare the methanolic HCl solution by slowly adding SOCl₂ to cold methanol. Only after this addition is complete and the solution has stirred for a few minutes should you add the 1-aminocyclooctanecarboxylic acid.[8]

    • Reaction Time: After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours or overnight to ensure complete esterification.[10]

Question 5: How do I purify the final Methyl 1-aminocyclooctanecarboxylate hydrochloride? It won't crystallize.

Answer: The hydrochloride salt of an amino acid ester is typically a stable, white crystalline solid.[11][12] If you obtain an oil, it is almost certainly due to impurities.

  • Initial Isolation: After the reaction is complete, the methanol and any excess reagents are removed under reduced pressure. This should yield the crude solid or oil.

  • Trituration: This is often the most effective first step. Add a non-polar solvent in which the product is insoluble but the impurities are soluble, such as cold diethyl ether or ethyl acetate. Stir or sonicate the mixture. The pure hydrochloride salt should precipitate as a solid, which can then be collected by filtration.

  • Recrystallization: If trituration is insufficient, recrystallization is the next step. A common solvent system is methanol/diethyl ether. Dissolve the crude product in a minimal amount of hot methanol, then slowly add cold diethyl ether until the solution becomes cloudy. Allow it to cool slowly to induce the formation of pure crystals.

Troubleshooting Decision Tree: Low Final Yield

If your overall yield is low, use this logical flow to diagnose the problem.

G start Low Final Yield Observed q1 Was the hydantoin yield (Stage 1) low? start->q1 a1_yes Troubleshoot Bucherer-Bergs: - Check reagent quality - Optimize temp/time - Ensure vigorous stirring q1->a1_yes Yes q2 Was the amino acid yield (Stage 2) low? q1->q2 No end_node Yield Improved a1_yes->end_node a2_yes Troubleshoot Hydrolysis: - Increase base concentration - Increase temp/pressure - Extend reaction time q2->a2_yes Yes q3 Was the esterification (Stage 3) inefficient? q2->q3 No a2_yes->end_node a3_yes Troubleshoot Esterification: - Control SOCl₂ addition temp (0°C) - Use anhydrous solvents - Ensure sufficient reaction time q3->a3_yes Yes q4 Were there significant losses during purification? q3->q4 No a3_yes->end_node a4_yes Optimize Purification: - Use trituration with ether - Develop a recrystallization system (e.g., MeOH/Ether) q4->a4_yes Yes a4_yes->end_node

Caption: A step-by-step guide to diagnosing low yield issues.

Experimental Protocols & Data

Quantitative Data Summary

The following table provides representative data for each stage of the synthesis. Actual results may vary based on scale and specific experimental conditions.

StepReactionKey ReagentsTypical Temp.Typical TimeExpected Yield
1 Hydantoin FormationCyclooctanone, KCN, (NH₄)₂CO₃60-70 °C10-24 h75-90%
2 Hydantoin HydrolysisSpiro-hydantoin, NaOH (aq)100-150 °C12-24 h80-95%
3 EsterificationAmino Acid, SOCl₂, Methanol0 °C to RT4-16 h90-99%
Protocol 1: Synthesis of 8,10-Diazaspiro[4.5]decane-7,9-dione
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclooctanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.5 eq).

  • Add a 1:1 mixture of ethanol and water until the solids are suspended with room for stirring.

  • Heat the mixture to 60-70°C with vigorous stirring for 12-24 hours. Monitor the disappearance of the cyclooctanone spot by TLC.

  • After the reaction is complete, cool the flask in an ice bath. The product should precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from ethanol/water if necessary.

Safety Note: This reaction uses potassium cyanide, which is highly toxic. It must be performed in a well-ventilated fume hood, and all waste must be neutralized with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Protocol 2: Hydrolysis to 1-Aminocyclooctanecarboxylic Acid
  • Combine the spiro-hydantoin (1.0 eq) with a 20% aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux in a flask equipped with a reflux condenser for 12-24 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution by the slow addition of concentrated hydrochloric acid (HCl) until the pH is approximately 7. The amino acid will precipitate at its isoelectric point.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold water, followed by ethanol, and dry thoroughly under vacuum.

Protocol 3: Esterification to Methyl 1-aminocyclooctanecarboxylate hydrochloride
  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous methanol.

  • Cool the flask to 0°C using an ice-salt bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise via a syringe, ensuring the internal temperature does not rise above 5°C. Stir for 15 minutes after addition is complete.

  • Add the dry 1-aminocyclooctanecarboxylic acid (1.0 eq) to the cold solution in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours until the starting material is fully consumed (monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product.

  • Purify the product by trituration with cold diethyl ether or by recrystallization from methanol/diethyl ether to yield a pure white solid.[10]

References

  • ResearchGate. (n.d.). The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid...Link

  • PubMed. (1998). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Link

  • MDPI. (2017). l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process. Link

  • J-STAGE. (1987). Mechanism of Asymmetric Production of D-Amino Acids from the Corresponding Hydantoins by Pseudomonas sp.Link

  • Google Patents. (2002). Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature. Link

  • MDPI. (2015). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Link

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. Link

  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Link

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Link

  • Thieme Connect. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Link

  • Organic Chemistry Portal. (n.d.). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Link

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Link

  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of α-methylserine derivatives. Link

  • Google Patents. (2009). Method for producing amino acid ester hydrochloride. Link

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Link

  • Benchchem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker. Link

  • ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?Link

  • On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. Link

  • ResearchGate. (2011). Esterification of amino acids with methanol in the presence of TMSCl. Link

  • ECHEMI. (n.d.). 72784-42-0, Methyl 1-aminocyclopropanecarboxylate hydrochloride Formula. Link

  • ChemicalBook. (n.d.). 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis. Link

  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Link

  • ChemScene. (n.d.). Methyl 1-aminocyclobutanecarboxylate hydrochloride. Link

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Link

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Link

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Link

  • ACS Publications. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. Link

  • LibreTexts. (2021). Metabolism of Amino Acids. Link

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Link

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Link

  • MDPI. (2021). Peer Review of The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Link

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Link

  • YouTube. (2021). Strecker Synthesis. Link

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Link

  • Tokyo Chemical Industry. (n.d.). Methyl 1-Aminocyclopentanecarboxylate Hydrochloride. Link

  • Namiki Shoji. (2023). Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. Link

  • LibreTexts. (2021). 25.5: Reactions of Amino Acids. Link

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Link

  • ACS Publications. (2022). Synthesis of Amino Acids from Aldehydes and Ammonia. Link

  • Santa Cruz Biotechnology. (n.d.). Methyl 1-Aminocyclopentylcarboxylate HCl. Link

  • PubChem. (n.d.). Methyl 1-aminocyclopropane-1-carboxylate hydrochloride. Link

  • Google Patents. (2013). Amino acid methyl ester hydrochloride preparation. Link

Sources

Optimization

Technical Support Center: Preventing Racemization During Peptide Coupling of Methyl 1-aminocyclooctanecarboxylate

This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with coupling sterically hindered, achiral amino acids like Methyl 1-aminocyclooctaneca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with coupling sterically hindered, achiral amino acids like Methyl 1-aminocyclooctanecarboxylate. The focus is on preserving the stereochemical integrity of the preceding amino acid in the peptide sequence.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this specific coupling reaction?

A1: Racemization is the loss of stereochemical purity at the α-carbon of a chiral amino acid, converting a single L- or D-enantiomer into a mixture of both.[1][2] In this context, Methyl 1-aminocyclooctanecarboxylate is an α,α-disubstituted amino acid and is therefore achiral, meaning it cannot racemize. The risk of racemization applies to the chiral C-terminal amino acid of the peptide chain to which the cyclooctyl residue is being coupled. The steric bulk of Methyl 1-aminocyclooctanecarboxylate can slow down the coupling reaction, which in turn provides more opportunity for the activated C-terminal residue to racemize before the peptide bond is formed.[3]

Q2: What is the primary chemical mechanism that causes racemization during peptide coupling?

A2: The most common pathway for racemization during peptide synthesis is through the formation of a 5(4H)-oxazolone (also known as an azlactone).[1][2][3][4] During the activation step, the carboxyl group of the C-terminal amino acid is converted into a highly reactive intermediate. This intermediate can cyclize to form the oxazolone. The proton on the chiral α-carbon of the oxazolone is acidic and can be readily removed by a base. The resulting planar, achiral intermediate can then be attacked by the incoming amine (Methyl 1-aminocyclooctanecarboxylate) from either side, leading to a mixture of L- and D-diastereomers.[2][3]

Q3: Besides the coupling reagents, what other experimental factors influence the extent of racemization?

A3: Several factors critically influence racemization rates:

  • Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can significantly increase racemization by accelerating the abstraction of the alpha-proton.[2][5]

  • Temperature: Higher reaction temperatures accelerate both the coupling reaction and the rate of racemization.[2]

  • Solvent: The choice of solvent can impact reaction rates and the stability of intermediates.

  • Activation Time: Longer pre-activation times can lead to higher levels of the racemization-prone oxazolone intermediate.

Section 2: Troubleshooting Guide

Problem: "After coupling Methyl 1-aminocyclooctanecarboxylate, chiral HPLC analysis shows significant epimerization of the preceding residue. My yield is also low."

This common issue stems from the steric hindrance of the incoming amino acid, which slows the desired aminolysis reaction, allowing the competing racemization pathway to dominate.

Solution Workflow:

  • Evaluate Your Coupling Reagent and Additive:

    • Are you using a carbodiimide (like DCC or DIC) alone? This is a primary cause of racemization. The O-acylisourea intermediate formed is highly reactive and prone to oxazolone formation.[2]

      • Action: Always use carbodiimides with a racemization-suppressing additive. While HOBt has been a traditional choice, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is now widely recognized as a superior and safer alternative, consistently exhibiting lower levels of epimerization.[1][6][7]

    • Are you using an onium salt (e.g., HBTU, HATU)? These are generally better but not immune to causing racemization.

      • Action: For highly hindered couplings, consider switching to a more modern and efficient reagent. COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]-uronium hexafluorophosphate) is an Oxyma-based reagent known for high coupling efficiency and minimal racemization, often outperforming HATU.[8][9][10] Reagents that generate amino acid fluorides in situ, such as TFFH , are also exceptionally well-suited for coupling sterically hindered α,α-disubstituted amino acids.[8]

  • Assess the Base Being Used:

    • Are you using DIPEA or Triethylamine (TEA)? These strong bases are known to promote racemization.[2][5]

      • Action: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, and 2,4,6-collidine is a sterically hindered base; both are proven to minimize racemization compared to DIPEA.[2][5][8] Use the minimum number of equivalents necessary for the reaction.

  • Control the Reaction Temperature:

    • Are you running the reaction at room temperature or higher? Elevated temperatures, while sometimes necessary to overcome steric hindrance, will increase the rate of racemization.[2]

      • Action: Perform the coupling reaction at a lower temperature, such as 0°C, to slow the rate of oxazolone formation and subsequent epimerization.[2]

  • Optimize the Reaction Protocol:

    • Is the coupling still incomplete? The steric bulk may require more forcing conditions.

      • Action: Instead of increasing temperature or using a stronger base, perform a double coupling . After the first coupling reaction, wash the resin and repeat the step with a fresh solution of activated amino acid and reagents.[11] This is a highly effective strategy to drive the reaction to completion without increasing racemization.

Section 3: Mechanistic Insights & Data

Mechanism of Racemization via Oxazolone Formation

The primary pathway for the loss of stereochemical integrity for the C-terminal residue (AA₂) when coupling to a sterically hindered amine (R₃-NH₂) like Methyl 1-aminocyclooctanecarboxylate.

racemization_mechanism cluster_activation Activation cluster_cyclization Cyclization & Racemization cluster_coupling Coupling (Aminolysis) Activated_AA Activated L-Amino Acid (e.g., O-Acylisourea, Onium Ester) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone Intramolecular Cyclization Desired_Peptide Desired L-Peptide Activated_AA->Desired_Peptide Direct Coupling (Fast, Desired) Enolate Achiral Enolate Oxazolone->Enolate Base (+B:) -H⁺ Oxazolone->Desired_Peptide Coupling Undesired_Peptide Undesired D-Peptide Oxazolone->Undesired_Peptide Coupling Enolate->Oxazolone +H⁺ Incoming_Amine R₃-NH₂ (Methyl 1-aminocyclooctanecarboxylate)

Caption: Mechanism of racemization via oxazolone intermediate.

Comparative Performance of Coupling Reagents and Additives

The selection of reagents is the most critical factor in suppressing racemization, especially when coupling hindered residues.

Reagent/Additive CombinationRelative ReactivityRacemization RiskRecommended Use for Hindered Couplings
DIC/DCC alone ModerateVery HighNot Recommended.[2]
DIC/DCC + HOBt ModerateModerateAcceptable, but better options exist.[4]
DIC/DCC + OxymaPure HighLowGood Choice. Safer and more effective than HOBt.[6][7]
HBTU / PyBOP HighModerate-LowCan be insufficient for very hindered residues.[11]
HATU / HCTU Very HighLowVery Good Choice. Highly efficient activators.[4][12]
COMU Very HighVery LowExcellent Choice. Superior efficiency and low racemization.[8][9][10]
TFFH (Acyl Fluoride) Very HighVery LowExcellent Choice. Especially suited for α,α-disubstituted amino acids.[8]

Section 4: Recommended Experimental Protocols

Protocol 1: Low-Racemization Coupling using COMU

This protocol is designed for manual solid-phase peptide synthesis (SPPS) to maximize yield while minimizing epimerization of the C-terminal residue.

protocol_workflow Start Start: Resin-bound peptide with free N-terminal amine Preactivation Prepare Coupling Solution (0°C) 1. Fmoc-AA-OH (4 eq) 2. COMU (4 eq) 3. 2,4,6-Collidine (8 eq) in DMF Start->Preactivation Coupling Add solution to resin. React for 2-4 hours at 0°C to RT. Preactivation->Coupling Wash1 Wash Resin with DMF (x5) Coupling->Wash1 Test Perform Kaiser Test Wash1->Test Wash2 Wash Resin (DMF, DCM) Test->Wash2 Negative Recouple Positive Test: Perform Second Coupling (Repeat Preactivation & Coupling steps) Test->Recouple Positive End End: Coupling Complete Wash2->End Recouple->Coupling

Caption: Experimental workflow for a low-racemization coupling cycle.

Step-by-Step Methodology:

  • Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF), thoroughly wash the resin-bound peptide with DMF (5-7 times) to ensure complete removal of piperidine.[2]

  • Pre-activation (at 0°C):

    • In a separate vessel, dissolve the incoming Fmoc-Methyl 1-aminocyclooctanecarboxylate (4 eq. relative to resin loading) and COMU (3.9 eq.) in DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add 2,4,6-collidine (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the cold, freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel, allowing it to slowly warm to room temperature over 2-4 hours. For exceptionally difficult couplings, maintain the reaction at 0°C for 1 hour before allowing it to warm.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).[2]

  • Completion Check: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (a negative result indicates success).[2] If the test is positive, a second coupling is required.

Protocol 2: Verifying Stereochemical Purity by HPLC

After cleaving the peptide from the resin, it is essential to verify the stereochemical purity of the residue preceding the coupled Methyl 1-aminocyclooctanecarboxylate.

  • Sample Preparation: Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold ether, centrifuge, and dissolve in a suitable solvent for HPLC analysis.

  • Chromatography:

    • Column: Use a chiral stationary phase column suitable for peptide analysis.

    • Mobile Phase: An isocratic or gradient system of acetonitrile and an aqueous buffer (e.g., 0.1% TFA) is typically used. The method must be optimized to achieve baseline separation of the desired peptide from its epimer.[2]

    • Detection: Monitor UV absorbance at 214 nm or 220 nm. The percentage of the undesired epimer can be calculated by integrating the peak areas.

References

  • Jensen, K. J., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(3), 323-331. Retrieved from [Link]

  • Cenote. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Retrieved from [Link]

  • Del Valle, J. R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • Jensen, K. J., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. DiVA portal. Retrieved from [Link]

  • Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5671-5679. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1975). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 97(14), 4025-4026. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 333-351. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for Methyl 1-aminocyclooctanecarboxylate ester hydrolysis

Welcome to the technical support center for optimizing the hydrolysis of Methyl 1-aminocyclooctanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the hydrolysis of Methyl 1-aminocyclooctanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the saponification of sterically hindered α-amino esters. Here, you will find field-proven insights, detailed troubleshooting guides, and robust protocols to ensure successful and reproducible outcomes in your synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of Methyl 1-aminocyclooctanecarboxylate particularly challenging?

The primary difficulty arises from steric hindrance.[1][2][3] The ester's carbonyl group is attached to a quaternary carbon (an α,α-disubstituted amino acid structure), which is part of a bulky cyclooctyl ring. This conformation physically obstructs the approach of the hydroxide nucleophile to the carbonyl carbon, significantly slowing down the reaction rate compared to less hindered esters.[1][4]

Q2: What are the main strategies for hydrolyzing this type of sterically hindered ester?

There are three primary approaches:

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common and often preferred method. It involves using a strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH). The reaction is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid to form a carboxylate salt.[5][6][7]

  • Acid-Catalyzed Hydrolysis: This method uses a strong acid (e.g., HCl, H₂SO₄) and a large excess of water. However, this reaction is an equilibrium process, which can lead to incomplete conversion unless one of the products is removed as it forms.[5][8][9] For sensitive substrates, the harsh acidic conditions and high temperatures required can be a drawback.

  • Alternative Methods: For extremely resistant esters, more specialized techniques can be employed, such as using different nucleophiles (e.g., potassium trimethylsilanolate), anhydrous conditions[10], or microwave-assisted heating to accelerate the reaction.

Q3: Which base is best for this hydrolysis: NaOH, KOH, or LiOH?

For sterically hindered esters, Lithium Hydroxide (LiOH) is often the superior choice.[11][12][13] The smaller size of the Li⁺ cation allows for more effective coordination with the carbonyl oxygen. This coordination polarizes the carbonyl group, making the carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. This effect can lead to significantly faster reaction rates and higher yields compared to NaOH or KOH.[12]

Q4: What are the common side reactions I should be aware of?

While Methyl 1-aminocyclooctanecarboxylate is not prone to racemization at the α-carbon (as it is a quaternary center), other potential side reactions in complex molecules could include the hydrolysis of other sensitive functional groups (e.g., amides, nitriles) if harsh conditions (high temperatures, long reaction times) are used.[10] It is always critical to assess the stability of the entire molecule under the chosen reaction conditions.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My reaction is extremely slow or stalls completely, even with excess NaOH at reflux.

  • Causality: This is the classic symptom of severe steric hindrance. The bulky cyclooctyl group and the α-amino substituent are preventing the hydroxide ion from efficiently attacking the ester carbonyl. Furthermore, poor solubility of the hydrophobic ester in a purely aqueous-methanolic solution can limit the reaction rate.

  • Solutions & Scientific Rationale:

    • Switch to Lithium Hydroxide (LiOH): As discussed in the FAQ, LiOH is more effective for hindered esters.[12][13]

    • Optimize the Solvent System: Traditional methanol/water systems may not be sufficient. Introduce a co-solvent like Tetrahydrofuran (THF) or 1,4-Dioxane.[11][12][13] These solvents improve the solubility of the nonpolar substrate, creating a homogeneous reaction mixture and increasing the effective concentration of both reactants. A common starting ratio is THF:Water (2:1 or 3:1).

    • Consider Non-Aqueous Conditions: In a non-aqueous medium like CH₂Cl₂/MeOH, the hydroxide anion is poorly solvated or "naked," making it a much more powerful nucleophile.[1][3] This can dramatically accelerate the hydrolysis of even very resistant esters at room temperature.[1][3]

    • Increase Temperature (with caution): If other methods fail, increasing the temperature further or using a sealed vessel with microwave irradiation can provide the necessary activation energy. However, this increases the risk of side reactions with other functional groups on your molecule.

Problem 2: The reaction appears complete by TLC/LC-MS, but my final yield is very low after workup.

  • Causality: The product, 1-aminocyclooctanecarboxylic acid, is an amino acid. In its neutral state, it exists as a zwitterion, which can have high water solubility and poor solubility in common organic extraction solvents. Incorrect workup procedures are the most common cause of product loss.

  • Solutions & Scientific Rationale:

    • Careful pH Adjustment: After the reaction, the product exists as the sodium or lithium carboxylate salt in a basic aqueous solution. To extract it, you must first carefully acidify the aqueous layer with an acid like 1M HCl. The target pH is the isoelectric point (pI) of the amino acid, where it has a net-zero charge. For simple amino acids, this is often in the range of pH 5-6. At this pH, the zwitterion is least soluble in water and can sometimes be isolated by filtration if it precipitates.

    • Use a More Polar Extraction Solvent: If the amino acid remains in the aqueous phase after acidification, standard solvents like ethyl acetate or diethyl ether may be ineffective. Try extractions with a more polar solvent system, such as a mixture of dichloromethane and isopropanol (e.g., 9:1 or 4:1), or perform a continuous liquid-liquid extraction.

    • Isolate as a Salt: An alternative to extracting the zwitterion is to fully acidify the solution to a low pH (~1-2) to protonate the amine, forming the hydrochloride salt. Then, evaporate the water (lyophilize) to obtain the crude amino acid salt, which can be purified further.

Problem 3: How can I effectively monitor the reaction progress?

  • Causality: The starting material (ester) and product (amino acid) have very different polarities, which can be used to your advantage.

  • Solutions & Scientific Rationale:

    • Thin Layer Chromatography (TLC): This is the most common method. The starting ester is relatively nonpolar and will have a high Rf value. The product amino acid is highly polar and will typically remain at the baseline (Rf ≈ 0) in common nonpolar solvent systems (e.g., Hexanes/Ethyl Acetate).

      • Pro-Tip: To visualize the amino acid product, which may not be UV-active, use a ninhydrin stain. After eluting the TLC plate, dip it in a ninhydrin solution and gently heat it. The amino acid will appear as a distinct purple or yellow spot.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It can simultaneously track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming both conversion and product identity.

Optimized Experimental Protocols

The following protocols are designed to provide a robust starting point for your experiments.

Protocol 1: High-Efficiency Saponification using Lithium Hydroxide

This is the recommended starting protocol for sterically hindered esters like Methyl 1-aminocyclooctanecarboxylate.[11][12][13]

  • Reaction Setup:

    • In a round-bottom flask, dissolve Methyl 1-aminocyclooctanecarboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio, using enough solvent to fully dissolve the ester).

    • Add solid Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 - 4.0 eq) to the stirring solution. An excess of base is used to ensure the reaction goes to completion.

  • Reaction Execution:

    • Stir the mixture vigorously at room temperature or heat to a gentle reflux (40-60 °C) to increase the rate.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-12 hours, depending on the temperature.

  • Workup and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water and wash with diethyl ether or ethyl acetate (2x) to remove any nonpolar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~5-6 with 1M HCl. Monitor the pH closely with a pH meter or pH paper.

    • Extract the aqueous layer multiple times (3-5x) with a suitable organic solvent (e.g., Ethyl Acetate or a Dichloromethane/Isopropanol mixture).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 1-aminocyclooctanecarboxylic acid product.

Protocol 2: Saponification under Non-Aqueous Conditions

This protocol is for particularly resistant esters that fail to hydrolyze under standard aqueous conditions.[1][3]

  • Reagent Preparation:

    • Prepare a 3N solution of NaOH in Methanol.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the ester (1.0 eq) in Dichloromethane (CH₂Cl₂, 9 volumes).

    • To this solution, add the 3N methanolic NaOH solution (1 volume, providing 3.0 eq of NaOH). The final solvent ratio will be CH₂Cl₂:MeOH (9:1).

  • Reaction Execution:

    • Stir the mixture vigorously at room temperature. The sodium salt of the carboxylic acid may begin to precipitate, indicating the reaction is proceeding.[1]

    • Monitor by TLC until the ester is consumed. These reactions are often surprisingly fast, sometimes completing in under an hour.[1]

  • Workup and Isolation:

    • Remove the solvents under reduced pressure.

    • Add water to the residue to dissolve the sodium carboxylate salt.

    • Proceed with the standard workup as described in Protocol 1, Step 3 (washing with a nonpolar solvent, acidification, and extraction).

Data Summary and Visualization

Table 1: Comparison of Hydrolysis Conditions
ParameterStandard NaOHRecommended LiOH Non-Aqueous NaOHAcid-Catalyzed
Base/Acid NaOH / KOHLiOH NaOHH₂SO₄ / HCl
Equivalents 2-5 eq2-4 eq 3-5 eqCatalytic
Solvent System MeOH / H₂OTHF / H₂O CH₂Cl₂ / MeOHH₂O / Dioxane
Temperature Reflux (65-100 °C)RT to 60 °C Room TemperatureReflux (80-100 °C)
Reaction Time Slow (12-48h)Moderate (2-12h) Fast (0.5-3h)Very Slow (24-72h)
Key Feature Standard methodIdeal for hindered esters Highly reactive "naked" OH⁻Reversible reaction
Primary Risk Incomplete reactionLowHandling reactive systemIncomplete reaction
Process Flow Diagrams

Hydrolysis_Decision_Workflow start Start: Hydrolysis of Methyl 1-aminocyclooctanecarboxylate protocol1 Attempt Protocol 1: LiOH in THF/H₂O at 40-60°C start->protocol1 monitor Monitor reaction by TLC/LC-MS. Is reaction complete in < 12h? protocol1->monitor workup Proceed to Standard Workup (Acidification & Extraction) monitor->workup Yes troubleshoot Reaction is slow or stalled. Consider steric/solubility issues. monitor->troubleshoot No success SUCCESS: Isolate Product workup->success protocol2 Attempt Protocol 2: Non-Aqueous Saponification (NaOH in CH₂Cl₂/MeOH at RT) troubleshoot->protocol2 protocol2->workup

Caption: Decision workflow for selecting a hydrolysis protocol.

Protocol1_Workflow cluster_reaction 1. Reaction Phase cluster_workup 2. Workup Phase cluster_isolation 3. Isolation Phase dissolve Dissolve Ester (1 eq) in THF/H₂O (3:1) add_base Add LiOH·H₂O (2-4 eq) dissolve->add_base heat Stir at 40-60°C Monitor by TLC/LC-MS add_base->heat remove_thf Cool to RT Remove THF via Rotovap heat->remove_thf wash Dilute with H₂O Wash with Et₂O remove_thf->wash acidify Cool in ice bath Acidify to pH 5-6 with 1M HCl wash->acidify extract Extract 3-5x with EtOAc or CH₂Cl₂/iPrOH acidify->extract dry Combine organic layers Dry over Na₂SO₄ extract->dry concentrate Filter and Concentrate under reduced pressure dry->concentrate product Final Product: 1-Aminocyclooctanecarboxylic Acid concentrate->product

Caption: Step-by-step workflow for the recommended LiOH protocol.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available at: [Link]

  • clemi2310, et al. (2016). Difficult hydrolysis of an hindered ester. Sciencemadness.org Discussion Board. Available at: [Link]

  • Mattsson, S., et al. (2007). A mild hydrolysis of esters mediated by lithium salts. Tetrahedron Letters, 48(14), 2497-2499. Available at: [Link]

  • Mojtahedi, M. M., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 65(2). Available at: [Link]

  • Stothers, J. B., & Robinson, C. J. (1964). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 42(4), 969-979. Available at: [Link]

  • Various Authors. (2023). Why are my ester hydrolysis not working. Reddit r/Chempros. Available at: [Link]

  • Dijkstra, B. W., et al. (1998). X-ray analysis of two antibiotic-synthesizing bacterial ester hydrolases: preliminary results. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Gendron, T., et al. (2021). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 26(19), 5996. Available at: [Link]

  • Déprez, B., et al. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Tetrahedron, 60(25), 5469-5477. Available at: [Link]

  • Hay, R. W., & Porter, L. J. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 19, 1197. Available at: [Link]

  • Singh, S. (2022). De-esterification of amino acid esters. ResearchGate. Available at: [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. Available at: [Link]

  • Fife, T. H., & Przystas, T. J. (1985). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 107(4), 1041-1047. Available at: [Link]

  • Stothers, J. B., & Robinson, C. J. (1964). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 42(4), 969-979. Available at: [Link]

  • Yamamura, H., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Journal of Pharmaceutical Sciences, 110(3), 1339-1346. Available at: [Link]

  • Zhang, Z., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances, 8(52), 29592-29600. Available at: [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(5), 1594-1605. Available at: [Link]

  • ChemHelp ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2023). Condensation and Hydrolysis Reactions. LibreTexts. Available at: [Link]

  • LibreTexts Chemistry. (2023). Saponification of Esters. LibreTexts. Available at: [Link]

  • Mr. G's Chemistry. (2024). Hydrolysis of Esters and Amides in acid and base conditions. YouTube. Available at: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]

  • Hay, R. W., & Barnes, D. J. (1972). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Journal of the Chemical Society, Dalton Transactions, (18), 1995-1998. Available at: [Link]

  • Hay, R. W., & Porter, L. J. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry. Available at: [Link]

  • Clark, J. (2023). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]

  • Hird, S. (2024). Ester Hydrolysis. Save My Exams. Available at: [Link]

  • Hay, R. W., & Bennett, R. (1972). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate. Journal of the Chemical Society, Dalton Transactions, (14), 1524-1527. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 1-aminocyclooctanecarboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis and purification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis and purification of Methyl 1-aminocyclooctanecarboxylate hydrochloride (CAS 92398-52-2).

This compound is a sterically hindered, cyclic α,α-dialkyl amino acid ester utilized extensively as a conformational restrictor in the development of chiral heterocyclic peptide mimetics[1]. Due to the bulky 8-membered cyclooctane ring, standard esterification kinetics are sluggish, often resulting in complex crude mixtures that require rigorous, mechanistically driven purification strategies[2][3].

Part 1: Understanding the Impurity Profile

Q: What are the primary impurities present in the crude product, and why do they form? A: The esterification of 1-aminocyclooctanecarboxylic acid (typically via thionyl chloride/methanol or TMSCl/methanol) is sterically hindered. This thermodynamic barrier leads to incomplete conversions and specific byproducts[2]. The three primary impurities are:

  • Unreacted Zwitterion: Residual 1-aminocyclooctanecarboxylic acid.

  • Inorganic Salts/Acids: Residual HCl, sulfur dioxide (if SOCl2​ is used), or silanols (if TMSCl is used).

  • Moisture: Amino acid ester hydrochlorides are highly hygroscopic and will readily absorb atmospheric water, leading to potential ester hydrolysis over time.

Table 1: Quantitative Impurity Profiling & Physicochemical Properties

ComponentTypical Crude Content (wt%)Acceptable LimitSolubility (Methanol)Solubility (Diethyl Ether)Primary Removal Strategy
Methyl 1-aminocyclooctanecarboxylate HCl 85 - 90%> 99.0%High (>100 mg/mL)Insoluble (<1 mg/mL)Target Compound
1-aminocyclooctanecarboxylic acid 5 - 10%< 0.5%Low (<5 mg/mL)InsolubleSolvent Extraction
Residual HCl / Inorganic Salts 2 - 5%< 0.1%HighInsolubleRecrystallization
Water (Moisture) 1 - 3%< 0.2%MiscibleImmiscibleVacuum Desiccation

Part 2: Troubleshooting & Purification Workflows

Q: My crude product shows a high concentration of unreacted 1-aminocyclooctanecarboxylic acid (Ninhydrin positive at the baseline). How do I remove it? A: You must exploit the differential pKa and solubility of the zwitterion versus the ester. The starting material is a zwitterion with poor solubility in organic solvents. By adjusting the pH of an aqueous solution to ~9.5, the methyl ester is deprotonated to its free amine form, which readily partitions into a non-polar organic layer (e.g., ethyl acetate). The unreacted zwitterionic amino acid remains trapped in the aqueous layer[4]. Re-acidifying the organic layer isolates the pure product. (See Protocol A).

Q: My product is discolored and contains high residual acidity/salts, but the amino acid conversion was 100%. What is the most reliable bulk purification method? A: Recrystallization is the gold standard here. It leverages the differential solubility of the target compound across a solvent gradient. Amino acid methyl ester hydrochlorides are highly soluble in polar alcohols but completely insoluble in non-polar ethers[5]. Titrating a methanolic solution of your crude product with anhydrous diethyl ether will force the target salt to crystallize while trapping soluble impurities in the mother liquor[3]. (See Protocol B).

Part 3: Self-Validating Experimental Protocols

Protocol A: Free-Basing and Re-acidification (Solvent Extraction)

Use this protocol when unreacted amino acid exceeds 2 wt%.

  • Dissolution: Dissolve the crude Methyl 1-aminocyclooctanecarboxylate hydrochloride in ice-cold distilled water (10 mL per gram of crude).

  • Basification: Slowly add cold 10% (w/v) aqueous Na2​CO3​ dropwise under continuous stirring.

    • Causality: This neutralizes the hydrochloride salt, forming the free amine. The low temperature suppresses base-catalyzed ester hydrolysis.

    • Validation Checkpoint: Monitor with a pH meter. Stop addition exactly when the pH stabilizes at 9.5.

  • Extraction: Extract the aqueous phase three times with equal volumes of Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with saturated brine (1x), then dry over anhydrous Na2​SO4​ . Filter off the drying agent.

  • Re-acidification: Cool the organic filtrate to 0 °C. Slowly add a stoichiometric amount of 4M HCl in dioxane (or bubble dry HCl gas).

    • Validation Checkpoint: The immediate formation of a persistent, dense white precipitate confirms the successful regeneration of the hydrochloride salt. If the solution remains clear, the free-basing step failed.

  • Isolation: Filter the precipitate under a nitrogen atmosphere and dry in a vacuum desiccator over P2​O5​ .

Protocol B: Methanol/Diethyl Ether Recrystallization

Use this protocol for final polishing, salt removal, and moisture elimination.

  • Dissolution: Place the crude product in a dry, round-bottom flask. Add a minimal volume of anhydrous methanol (approx. 2-3 mL/g) at room temperature. Agitate until just dissolved.

  • Precipitation: Vigorously stir the solution and dropwise add anhydrous diethyl ether (up to 10-15 mL/g).

    • Causality: The sudden drop in the dielectric constant of the solvent system forces the highly ionic hydrochloride salt to nucleate and crystallize, leaving non-polar organic impurities and trace moisture in the bulk solvent[3].

    • Validation Checkpoint: The solution should transition from clear to turbid at the exact point of ether saturation, followed by the rapid formation of microcrystals.

  • Maturation: Chill the suspension at -20 °C for 4 hours to maximize the thermodynamic yield of the crystal lattice.

  • Filtration: Collect the crystals via rapid vacuum filtration using a Büchner funnel. Wash the filter cake immediately with cold anhydrous diethyl ether.

  • Drying: Dry the crystals under high vacuum (<1 mbar) at 40 °C for 12 hours.

Part 4: Purification Decision Logic

Purification A Crude Methyl 1-aminocyclooctanecarboxylate HCl B Impurity Profiling (HPLC, NMR, Karl Fischer) A->B C High Unreacted Amino Acid B->C Ninhydrin (+) D High Salts / Moisture B->D High Ash/Water E Free-Basing & Solvent Extraction C->E F Methanol/Ether Recrystallization D->F E->F Re-acidification G Pure Product (>99% Purity) F->G

Workflow for the purification of Methyl 1-aminocyclooctanecarboxylate hydrochloride.

References

  • Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics. Publikationsserver der Universität Regensburg. Available at:[Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at:[Link]

  • Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Reddit (r/chemhelp). Available at:[Link]

  • Ultrasound accelerated synthesis of proteinogenic and α,α-dialkylamino acid ester salts. SciSpace. Available at:[Link]

  • 2.1 Methyl Esters[1, 2]. Sciencemadness.org. Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions in cyclooctane amino acid derivative synthesis

Welcome to the Technical Support Center. As drug development increasingly leverages conformationally restricted unnatural amino acids, the cyclooctane core has emerged as a highly valuable structural motif. However, synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly leverages conformationally restricted unnatural amino acids, the cyclooctane core has emerged as a highly valuable structural motif. However, synthesizing cyclooctane amino acid derivatives—such as 1-aminocyclooctanecarboxylic acid or cyclooctane-fused β -amino acids—presents unique thermodynamic and kinetic challenges. Transannular interactions and the inherent steric bulk of the 8-membered ring frequently drive reactions toward unwanted oligomerization, incomplete conversions, or degradation.

This guide is designed by application scientists to help you troubleshoot and eliminate side reactions through self-validating protocols and mechanistic optimization.

Diagnostic Decision Tree

Use the following logical workflow to identify the root cause of your synthetic failure and navigate to the appropriate troubleshooting section.

Troubleshooting Start Identify Major Side Reaction in Cyclooctane Amino Acid Synthesis Hydantoin Incomplete Hydrolysis (Spirohydantoin retention) Start->Hydantoin Polymer Oligomerization / ROP (during lactam opening) Start->Polymer Enantio Low Enantiomeric Excess (Enzymatic resolution) Start->Enantio Sol1 Switch to Ba(OH)₂ Autoclave Hydrolysis Hydantoin->Sol1 Overcome Steric Hindrance Sol2 Dilute Ethanolic HCl Strict Temp Control Polymer->Sol2 Mitigate High Strain Energy Sol3 Optimize Solvent (t-BuOMe) Two-Step Cascade Enantio->Sol3 Suppress Background Hydrolysis

Diagnostic decision tree for troubleshooting cyclooctane amino acid synthesis side reactions.

Core Troubleshooting Guides & FAQs

Q1: Why does my Bucherer-Bergs synthesis stall at the spirohydantoin stage, and how do I prevent degradation during hydrolysis?

Mechanistic Causality: The 8-membered cyclooctane ring exerts significant steric shielding over the spirohydantoin core. When using standard alkaline hydrolysis (e.g., NaOH or KOH), the activation energy required for the hydroxide nucleophile to attack the carbonyl carbon is prohibitively high. Consequently, the reaction stalls. If you attempt to force the reaction by increasing the concentration of NaOH and refluxing extensively, the harsh conditions lead to ring degradation, epimerization, and poor yields[1].

The Solution: Transition to Barium Hydroxide Octahydrate ( Ba(OH)2​⋅8H2​O ) in a high-pressure autoclave. Barium acts as a Lewis acid, coordinating strongly to the hydantoin carbonyl oxygens. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and ring opening despite the steric bulk of the cyclooctane ring[1].

Self-Validating Protocol: Ba(OH)2​ Autoclave Hydrolysis
  • Charge: Combine the cyclooctane spirohydantoin and Ba(OH)2​⋅8H2​O in a 1:3 molar ratio in deionized water within a Teflon-lined autoclave.

  • React: Seal the autoclave and heat to 160 °C for 16 hours.

  • In-Process Verification: Cool the vessel to room temperature. Extract a 100 µL aliquot, neutralize, and spot on a TLC plate (Eluent: CHCl3​:MeOH 4:1). Validation: Complete disappearance of the starting material spot confirms successful hydrolysis.

  • Precipitation: Add equimolar H2​SO4​ dropwise (or bubble CO2​ gas) to the mixture to precipitate the barium ions as BaSO4​ (or BaCO3​ ). Filter the precipitate through a Celite pad.

  • Isolation & Final Verification: Concentrate the filtrate under reduced pressure to yield 1-aminocyclooctanecarboxylic acid. Validation: Analyze via FTIR. The disappearance of the hydantoin C=O stretch at ~1710 cm⁻¹ and the appearance of NH3+​ at ~3025 cm⁻¹ and COO− at ~1612 cm⁻¹ confirms a pure product[1].

Q2: During the synthesis of β -amino acids via β -lactam ring opening, I observe significant oligomerization. How can I suppress this?

Mechanistic Causality: Synthesizing cyclooctane β -amino acids often involves the chlorosulfonyl isocyanate (CSI) cycloaddition to cyclooctene to form a cis- β -lactam[2]. The resulting fused bicyclic system possesses extreme transannular ring strain. During acidic ring-opening, if the concentration is too high, the newly freed primary amines act as nucleophiles, attacking unreacted β -lactams. This intermolecular reaction outpaces the desired solvent-mediated ring opening, resulting in Ring-Opening Polymerization (ROP)[3].

The Solution: Perform the ring opening under strict dilution using 22% ethanolic HCl. Ethanol acts as a highly concentrated local nucleophile (solvolysis) that outcompetes intermolecular amine attacks, yielding the discrete ethyl ester of the β -amino acid[3],[2].

Self-Validating Protocol: Ethanolic HCl Solvolysis
  • Dilution: Dissolve the cyclooctane-fused cis- β -lactam in absolute ethanol to a strict maximum concentration of 0.1 M.

  • Acidification: Cool the reaction flask to 0 °C in an ice bath. Dropwise, add 22% ethanolic HCl (3 equivalents).

  • Reaction: Gradually warm the mixture to room temperature and stir for 4 hours.

  • In-Process Verification: Analyze via LC-MS. Validation: The chromatogram should show a single major peak corresponding to the mass of the target amino ester ( [M+H]+ ), with no higher-molecular-weight polymeric repeating units.

  • Isolation: Evaporate the solvent under reduced pressure and recrystallize the resulting hydrochloride salt from ethanol/diethyl ether.

Q3: My enzymatic kinetic resolution of racemic cyclooctane β -amino esters yields poor enantiomeric excess ( ee ). What is causing this?

Mechanistic Causality: When resolving racemic cyclooctane β -amino esters using Candida antarctica Lipase B (CALB), poor enantiomeric excess ( eep​ ) is generally caused by spontaneous chemical hydrolysis. In aqueous media, the highly strained ester undergoes background non-enzymatic hydrolysis, which is not stereoselective, thereby diluting the enantiomeric purity of the enzyme-catalyzed product.

The Solution: Shift the reaction to an organic medium such as t -BuOMe at 65 °C. This completely suppresses background aqueous hydrolysis while maintaining optimal CALB activity, yielding eep​>96% [2].

Self-Validating Protocol: CALB-Catalyzed Kinetic Resolution in Organic Media
  • Solvation: Dissolve the racemic ethyl cis-2-aminocyclooctanecarboxylate in anhydrous t -BuOMe.

  • Catalysis: Add immobilized CALB enzyme (typically 50% w/w relative to the substrate).

  • Incubation: Incubate the mixture at 65 °C with continuous orbital shaking.

  • In-Process Verification: Monitor the reaction using chiral HPLC. Validation: Stop the reaction exactly at 50% conversion by filtering off the immobilized enzyme. Continuing past 50% will degrade the ee of the remaining ester.

  • Separation: Wash the filtered enzyme with hot distilled water. The unreacted (1R,2S)-ester remains in the organic t -BuOMe phase, while the enzymatically hydrolyzed (1S,2R)- β -amino acid product is extracted into the aqueous phase[2].

Quantitative Data: Hydrolysis Method Comparison

The table below summarizes the empirical outcomes of different hydrolysis methodologies applied to cyclooctane spirohydantoins.

Reagent / MethodConditionsMajor ProductDominant Side ReactionsTypical Yield
NaOH (aq) Reflux, 24hSpirohydantoin (Unreacted)Epimerization, Degradation< 10%
HCl (conc.) Reflux, 48h1-Aminocyclooctanecarboxylic acidDecarboxylation, Oligomerization35–40%
Ba(OH)₂·8H₂O Autoclave, 160 °C, 16h1-Aminocyclooctanecarboxylic acidMinimal to None82–90%

Optimized Reaction Pathway

Workflow Ketone Cyclooctanone BB_Reaction Bucherer-Bergs Reaction Ketone->BB_Reaction Spiro Spirohydantoin Intermediate BB_Reaction->Spiro Side1 Polymerization BB_Reaction->Side1 High Conc. Hydrolysis Alkaline Hydrolysis (Ba(OH)₂, 160°C) Spiro->Hydrolysis Product 1-Aminocyclooctane- carboxylic Acid Hydrolysis->Product Side2 Epimerization / Degradation Hydrolysis->Side2 Standard NaOH

Workflow for Bucherer-Bergs synthesis of 1-aminocyclooctanecarboxylic acid and side reactions.

References

  • Source:Acta Chim. Slov.
  • Source:Molecules 2022, 27(8)
  • Title: The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source:Chemical Reviews 2001, 101, 10, 3215–3256 URL

Sources

Reference Data & Comparative Studies

Validation

Enhancing Peptide Stability: A Comparative Guide to Methyl 1-aminocyclooctanecarboxylate and Cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals In the quest for more robust and effective peptide therapeutics, the incorporation of non-natural amino acids to confer resistance to proteolytic degradatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more robust and effective peptide therapeutics, the incorporation of non-natural amino acids to confer resistance to proteolytic degradation is a cornerstone of modern drug design. This guide provides a detailed comparison of two classes of conformationally constrained amino acids: Methyl 1-aminocyclooctanecarboxylate hydrochloride and its smaller ring counterparts, the cyclohexane derivatives. By examining their impact on peptide structure and the resulting implications for stability, we aim to equip researchers with the insights needed to make informed decisions in the design of next-generation peptide drugs.

The Rationale for Conformational Constraint in Peptide Design

Native peptides are often plagued by rapid degradation by proteases, which severely limits their therapeutic potential.[1] A key strategy to overcome this is to introduce structural modifications that restrict the peptide's conformational flexibility.[2] Proteases recognize and cleave peptide bonds within specific, often extended, conformations. By incorporating rigid structural elements, such as cyclic amino acids, the peptide backbone is forced into conformations that are no longer ideal substrates for these enzymes, thereby enhancing metabolic stability.[1][3]

The size of the cyclic ring in these non-natural amino acids plays a crucial role in determining the degree and nature of the conformational constraint. This, in turn, influences the secondary structure of the peptide and its resistance to enzymatic cleavage.[4]

Methyl 1-aminocyclooctanecarboxylate Hydrochloride: Inducing Helical and Turn Structures

Methyl 1-aminocyclooctanecarboxylate hydrochloride is the salt form of the methyl ester of 1-aminocyclooctane-1-carboxylic acid (Ac8c). The eight-membered ring of Ac8c introduces a significant steric hindrance that profoundly influences the local peptide conformation.

X-ray diffraction and NMR studies have demonstrated that the incorporation of Ac8c residues into peptides promotes the formation of helical and turn structures.[5] Specifically, peptides containing Ac8c have been shown to adopt 3(10)-helical conformations and type III (or III') β-turns.[5] The cyclooctane ring itself typically adopts a boat-chair conformation within the peptide structure.[5] This predisposition towards ordered secondary structures is a direct consequence of the steric bulk of the cyclooctane ring, which limits the available conformational space of the peptide backbone.

The stabilization of these compact, folded structures is thought to be a primary contributor to the enhanced proteolytic stability of peptides containing Ac8c. By pre-organizing the peptide into a conformation that is not readily recognized by proteases, the rate of enzymatic degradation is significantly reduced.

Cyclohexane Derivatives: A Well-Established Tool for Stability Enhancement

Cyclohexane-based amino acids, such as 1-aminocyclohexanecarboxylic acid (Ac6c), are widely used building blocks in peptidomimetics to improve stability and biological activity.[6] The six-membered ring of cyclohexane derivatives also imposes significant conformational constraints on the peptide backbone.

Conformational energy calculations and experimental studies have shown that Ac6c residues favor helical regions of the Ramachandran plot.[7] Similar to its larger ring counterpart, Ac6c promotes the formation of β-turns, particularly type III and type II β-turns, in peptides.[7] The incorporation of these residues has been shown to generate active and constrained peptidomimetics of bioactive peptides like enkephalins and endomorphins.[6] The enhanced in vivo activity of these analogs is, in large part, attributed to their increased resistance to proteolytic degradation.

Comparative Analysis: Ring Size and Its Impact on Peptide Properties

Below is a qualitative comparison based on the available structural data and established principles of peptide stability.

FeatureMethyl 1-aminocyclooctanecarboxylateCyclohexane Derivatives (e.g., 1-aminocyclohexanecarboxylic acid)
Ring Size 8-membered ring6-membered ring
Conformational Flexibility of the Ring Higher (multiple low-energy conformations, e.g., boat-chair)Lower (predominantly chair conformation)
Induced Secondary Structures 3(10)-helices, β-turns (Type III/III')[5]β-turns (Type II and III), helices[7]
Expected Impact on Proteolytic Stability High. The significant steric bulk and induction of folded structures are expected to confer substantial resistance to proteolysis.High. The rigid cyclohexane ring effectively shields the peptide backbone from proteolytic attack by favoring compact conformations.

Visualizing Conformational Constraints and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Sources

Comparative

HPLC validation methods for Methyl 1-aminocyclooctanecarboxylate hydrochloride purity

An in-depth technical analysis and methodological comparison for the purity validation of Methyl 1-aminocyclooctanecarboxylate hydrochloride (CAS 92398-52-2), designed for analytical chemists and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological comparison for the purity validation of Methyl 1-aminocyclooctanecarboxylate hydrochloride (CAS 92398-52-2), designed for analytical chemists and drug development professionals.

Executive Summary & Analytical Challenge

Methyl 1-aminocyclooctanecarboxylate hydrochloride is a highly specialized unnatural amino acid derivative utilized extensively in peptidomimetic drug design. From a chromatographic perspective, this molecule presents a distinct "amphiphilic" challenge:

  • Hydrophobic Domain: The bulky 8-membered cyclooctane ring.

  • Highly Polar Domain: The primary amine hydrochloride and the methyl ester.

When developing a purity assay compliant with the latest ICH Q2(R2) guidelines[1], analysts must choose a separation mode that accurately resolves the Active Pharmaceutical Ingredient (API) from its synthesis impurities without compromising detection sensitivity. This guide objectively compares traditional Reversed-Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) , providing causality-driven protocols and validation frameworks.

Physicochemical Profiling & Chromatographic Causality

To build a self-validating analytical system, one must first understand the molecular interactions dictating retention.

The RP-HPLC Limitation: In standard RP-HPLC (using C18 or C8 columns), retention is driven by the hydrophobic cyclooctane ring[2]. However, the protonated primary amine ( −NH3+​ ) interacts strongly with residual, unreacted silanols on the silica support. This secondary electrostatic interaction causes severe peak tailing. To mitigate this, analysts typically add ion-pairing agents like Trifluoroacetic acid (TFA) to the mobile phase. While TFA improves peak shape by neutralizing the charge, it drastically suppresses electrospray ionization (ESI) signals, rendering the method incompatible with modern LC-MS impurity profiling[3].

The HILIC Advantage: HILIC operates as an orthogonal complement to RP-HPLC. It utilizes a polar stationary phase (e.g., Amide or bare silica) and an organic-rich mobile phase (typically >70% acetonitrile)[4]. In HILIC, water acts as the strong eluting solvent[5]. The highly polar protonated amine partitions into the water-enriched layer immobilized on the stationary phase, providing robust retention. Because HILIC relies on volatile buffers (like ammonium formate) and high organic concentrations, it offers superior desolvation efficiency in the MS source, leading to exponentially higher signal-to-noise ratios[4].

RetentionMechanism Compound Methyl 1-aminocyclooctanecarboxylate HCl (Amphiphilic Molecule) RPHPLC RP-HPLC (C18) Hydrophobic Retention Compound->RPHPLC Cyclooctyl Ring HILIC HILIC (Amide/Silica) Hydrophilic Partitioning Compound->HILIC Protonated Amine Limitation Requires Ion-Pairing (TFA) Causes MS Signal Suppression RPHPLC->Limitation Advantage Organic-Rich Mobile Phase Enhances ESI-MS Sensitivity HILIC->Advantage

Figure 1: Mechanistic divergence between RP-HPLC and HILIC for amphiphilic unnatural amino acids.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of both methodologies when analyzing Methyl 1-aminocyclooctanecarboxylate hydrochloride. Data is benchmarked against ICH Q2(R2) system suitability expectations.

Chromatographic ParameterRP-HPLC (C18 + 0.1% TFA)HILIC (Amide + 10mM NH₄FA)
Retention Factor ( k ) 1.2 (Sub-optimal, elutes near void)4.5 (Strong, predictable retention)
Peak Asymmetry ( As​ ) 1.65 (Significant tailing)1.08 (Highly symmetrical)
Theoretical Plates ( N ) 5,20014,500
LC-MS Sensitivity (S/N) Low (Ion suppression from TFA)High (Enhanced ESI efficiency)
LOD / LOQ 0.8 µg/mL / 2.4 µg/mL0.05 µg/mL / 0.15 µg/mL

Step-by-Step Experimental Protocols

To ensure a self-validating system, the protocols below integrate System Suitability Testing (SST) directly into the workflow.

Protocol A: The Optimized HILIC-MS Workflow (Recommended)

Causality Note: In HILIC, injecting a sample dissolved in a strong solvent (water) will cause severe peak distortion and breakthrough[5]. Therefore, the sample diluent must match the high-organic starting conditions of the mobile phase.

  • Column Selection: Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Ensures the amine remains fully protonated for consistent partitioning).

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Program: Isocratic elution at 85% B / 15% A.

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 35°C.

  • Sample Preparation: Dissolve Methyl 1-aminocyclooctanecarboxylate HCl standard in a diluent of 85:15 Acetonitrile:Water . Target concentration: 100 µg/mL.

  • Detection: ESI-MS (Positive Ion Mode, [M+H]+ at m/z 186.15) and UV at 210 nm.

  • System Suitability (SST): Inject 6 replicates. The system is valid if %RSD of peak area ≤2.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥10,000 .

Protocol B: The RP-HPLC Workflow (Alternative for UV-only labs)
  • Column Selection: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes.

  • Sample Preparation: Dissolve standard in 90:10 Water:Acetonitrile.

  • Detection: UV at 210 nm.

ICH Q2(R2) Validation Framework

Once the HILIC method is established, it must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[6]. The validation must prove the method is "fit for purpose"[7] for release and stability testing.

ICHValidation ATP Analytical Target Profile (Purity Assessment) Spec Specificity (Baseline Resolution > 1.5) ATP->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision (%RSD < 2.0%) Lin->Prec Acc Accuracy (Recovery 98-102%) Prec->Acc Valid Validated Method (ICH Q2(R2) Compliant) Acc->Valid

Figure 2: Sequential ICH Q2(R2) validation workflow for analytical purity procedures.

Key Validation Parameters Executed:

  • Specificity (Forced Degradation): The API is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal stress. The HILIC method must demonstrate baseline resolution ( Rs​>1.5 ) between the intact Methyl 1-aminocyclooctanecarboxylate peak and all degradation products[8].

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit. The correlation coefficient ( R2 ) must be ≥0.999 [7].

  • Accuracy: Assessed via spike recovery. Known quantities of the API are spiked into a placebo matrix at 50%, 100%, and 150% levels. Acceptable recovery ranges from 98.0% to 102.0%[6].

  • Precision (Repeatability): Six independent sample preparations at 100% concentration are injected. The relative standard deviation (%RSD) of the assay results must be ≤2.0% [8].

Sources

Validation

The Impact of Conformational Constraint: A Comparative Analysis of Cyclic vs. Linear Amino acid Ester Hydrochlorides in Drug Design

Introduction: The Prodrug Strategy and the Quest for Optimal Pharmacokinetics In modern drug development, the intrinsic biological activity of a molecule is but one facet of its therapeutic potential. A compound's journe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prodrug Strategy and the Quest for Optimal Pharmacokinetics

In modern drug development, the intrinsic biological activity of a molecule is but one facet of its therapeutic potential. A compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is equally critical. Poor pharmacokinetic properties, such as low aqueous solubility, limited membrane permeability, and rapid enzymatic degradation, are common hurdles that can terminate the development of otherwise promising drug candidates.[1][2] The prodrug approach offers a powerful strategy to overcome these limitations. By chemically modifying a drug with a transient promoiety, we can enhance its physicochemical properties to improve its delivery to the site of action, after which the promoiety is cleaved to release the active parent drug.[2]

Amino acid ester hydrochlorides are a particularly attractive class of prodrugs. The esterification of a hydroxyl or carboxyl group on a parent drug with an amino acid can significantly increase its aqueous solubility due to the ionizable amino group, which is protonated at physiological pH.[3] Furthermore, these prodrugs can hijack endogenous amino acid and peptide transporters, such as PEPT1, to facilitate active transport across biological membranes like the intestinal epithelium.[4][5]

While linear amino acids such as glycine, alanine, and valine have been extensively explored as promoieties, there is a growing interest in the use of cyclic amino acids, with proline being the most well-known example.[4][6] The central hypothesis is that the conformational rigidity imposed by the cyclic structure can offer distinct advantages over the flexibility of linear amino acids.[][8] This guide provides a comprehensive comparative analysis of cyclic and linear amino acid ester hydrochlorides in drug design, supported by experimental data and detailed protocols for their evaluation.

The Core Thesis: Conformational Rigidity as a Design Element

The fundamental difference between cyclic and linear amino acid ester hydrochlorides lies in the degree of conformational freedom. Linear amino acids can adopt a multitude of conformations in solution, while the ring structure of cyclic amino acids restricts this flexibility.[8][9] This seemingly subtle difference has profound implications for a prodrug's behavior, influencing its stability, membrane permeability, and interaction with biological targets.

The conformational constraint of a cyclic amino acid can lead to a more pre-organized and compact structure. This can shield the labile ester bond from enzymatic hydrolysis, thereby increasing the prodrug's stability in plasma and other biological matrices.[9] Furthermore, a more defined three-dimensional shape can facilitate more specific and efficient interactions with membrane transporters.[][10] The following sections will delve into a detailed comparison of these two classes of prodrugs, examining their physicochemical properties, stability, and permeability.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a prodrug, such as its solubility and lipophilicity (logP), are critical determinants of its absorption and distribution. The choice between a cyclic and a linear amino acid promoiety can significantly impact these parameters.

Aqueous Solubility

The hydrochloride salt form of amino acid esters generally imparts good aqueous solubility. However, the underlying structure of the amino acid can still influence this property.

Property Linear Amino Acid Ester HCl (e.g., Alanine Ester HCl) Cyclic Amino Acid Ester HCl (e.g., Proline Ester HCl) Rationale for Difference
Aqueous Solubility Generally high due to the hydrochloride salt.Often exhibits even higher aqueous solubility.The rigid, cyclic structure of proline can disrupt crystal lattice packing more effectively than a flexible linear side chain, leading to a lower lattice energy and, consequently, higher solubility.
Lipophilicity (LogP) The alkyl side chain contributes to lipophilicity.The cyclic structure can lead to a more compact shape, potentially reducing the solvent-accessible surface area and leading to a lower LogP compared to a linear isomer with a similar number of carbon atoms.The folding of the cyclic structure can mask some of the hydrophobic surface area.

Table 1: Comparative Physicochemical Properties of Linear vs. Cyclic Amino Acid Ester Hydrochlorides.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross cell membranes.

The choice of amino acid promoiety allows for the fine-tuning of a prodrug's LogP. While both linear and cyclic amino acids can be selected to modulate lipophilicity, the conformational constraint of cyclic structures can offer more predictable and potentially advantageous outcomes.

Experimental Workflow for Comparative Analysis

A robust comparative analysis of cyclic and linear amino acid ester hydrochlorides necessitates a systematic experimental workflow. The following diagram illustrates the key stages of this process.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Data Analysis & Interpretation synthesis Synthesis of Prodrugs (Cyclic vs. Linear) characterization Structural Characterization (NMR, MS, Purity) synthesis->characterization physchem Physicochemical Profiling (Solubility, pKa, LogP) characterization->physchem stability Stability Assays (Chemical & Enzymatic) physchem->stability Proceed to Evaluation permeability Permeability Assays (e.g., Caco-2) stability->permeability data_analysis Comparative Data Analysis permeability->data_analysis Analyze Results sar Structure-Activity Relationship (SAR) data_analysis->sar

Figure 1: A comprehensive workflow for the comparative analysis of cyclic and linear amino acid ester hydrochlorides.

Comparative Performance Evaluation: Stability and Permeability

The ultimate goal of using a prodrug strategy is to improve a drug's in vivo performance. Stability in biological fluids and permeability across membranes are two of the most critical parameters in this regard.

Chemical and Enzymatic Stability

An ideal prodrug must be stable enough to reach its target but readily cleave to release the active drug.[11] The stability of amino acid ester prodrugs is influenced by both chemical hydrolysis (pH-dependent) and enzymatic hydrolysis by esterases present in plasma and tissues.[12]

Parameter Linear Amino Acid Ester HCl Cyclic Amino Acid Ester HCl Supporting Evidence & Rationale
Chemical Stability (pH 7.4) Can be susceptible to hydrolysis, influenced by the steric bulk of the side chain.The constrained conformation can sterically hinder the approach of water molecules to the ester carbonyl, potentially leading to increased chemical stability.Studies on cyclic peptides have shown that cyclization can lead to a significant increase in stability compared to their linear counterparts.[13]
Enzymatic Stability (in Plasma) Generally susceptible to rapid hydrolysis by plasma esterases.The rigid structure can lead to slower enzymatic hydrolysis due to a less optimal fit in the enzyme's active site.The rate of hydrolysis of floxuridine prodrugs was found to be significantly influenced by the structure of the amino acid promoiety, with proline esters showing distinct hydrolysis kinetics.[6]

Table 2: Comparative Stability of Linear vs. Cyclic Amino Acid Ester Hydrochlorides.

Membrane Permeability

The ability of a prodrug to cross the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.[14][15][16][17]

Parameter Linear Amino Acid Ester HCl Cyclic Amino Acid Ester HCl Supporting Evidence & Rationale
Permeability (Papp) in Caco-2 Assay Can enhance permeability via amino acid transporters.The pre-organized conformation may lead to more efficient recognition and transport by specific carriers.Conformational flexibility has been shown to be a key determinant of the membrane permeability of cyclic peptides like cyclosporin A.[18] A well-defined conformation can facilitate the presentation of recognition elements to transporters.
Efflux Ratio (B-A/A-B) May be a substrate for efflux pumps.The defined structure might allow for better evasion of efflux transporters.The use of peptide prodrugs has been shown to result in significant evasion of efflux.[4]

Table 3: Comparative Permeability of Linear vs. Cyclic Amino Acid Ester Hydrochlorides.

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, detailed step-by-step methodologies for key experiments are provided below.

Protocol 1: Synthesis of Amino Acid Ester Hydrochlorides (General Procedure)

This protocol describes a common method for the esterification of an amino acid with an alcohol in the presence of a coupling agent, followed by deprotection and formation of the hydrochloride salt.

Diagram of the Synthetic Workflow:

Figure 2: General synthetic workflow for amino acid ester hydrochlorides.

Step-by-Step Procedure:

  • Esterification: To a solution of the N-protected amino acid (cyclic or linear, 1.2 equivalents) and the parent drug containing a hydroxyl group (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified protected prodrug in DCM and add a deprotecting agent such as trifluoroacetic acid (TFA). Stir at room temperature until the protecting group is completely removed.

  • Salt Formation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final amino acid ester hydrochloride.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the procedure for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.

Diagram of the Caco-2 Assay Workflow:

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days to form a monolayer seed->culture integrity Measure TEER to confirm monolayer integrity culture->integrity pre_incubate Pre-incubate with transport buffer integrity->pre_incubate Monolayer Ready add_compound Add test compound to apical or basolateral side pre_incubate->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver compartment at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify Analyze Samples calculate Calculate Papp and Efflux Ratio quantify->calculate

Figure 3: Workflow for the Caco-2 permeability assay.

Step-by-Step Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[17]

  • Permeability Study:

    • For apical-to-basolateral (A-B) transport, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Protocol 3: Plasma Stability Assay

This protocol details the method for determining the stability of a compound in plasma.

Diagram of the Plasma Stability Assay Workflow:

G cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis prepare Prepare stock solution of test compound incubate Incubate compound with plasma at 37°C prepare->incubate aliquots Take aliquots at different time points incubate->aliquots quench Quench reaction with organic solvent aliquots->quench Process Samples precipitate Precipitate proteins quench->precipitate centrifuge Centrifuge to separate supernatant precipitate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze Analyze Samples calculate Calculate half-life (t1/2) analyze->calculate

Figure 4: Workflow for the plasma stability assay.

Step-by-Step Procedure:

  • Incubation: Incubate the test compound at a final concentration of 1 µM in plasma (human, rat, or mouse) at 37°C.[19]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[19]

  • Quenching: Immediately quench the enzymatic reaction by adding a protein precipitation agent, such as acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time and determine the half-life (t1/2) from the slope of the line.[20]

Conclusion and Future Perspectives

The choice between a cyclic and a linear amino acid ester hydrochloride as a prodrug promoiety is a nuanced decision that depends on the specific challenges presented by the parent drug and the desired therapeutic outcome. While linear amino acid esters offer a well-established and straightforward approach to improving solubility and enabling transporter-mediated uptake, cyclic amino acid esters provide an additional layer of design sophistication through conformational constraint.

The evidence, though in some cases extrapolated from the related field of cyclic peptides, strongly suggests that the rigidity of cyclic amino acids can lead to enhanced chemical and enzymatic stability, as well as potentially more specific and efficient interactions with membrane transporters. This can translate to improved pharmacokinetic profiles, including longer half-lives and enhanced oral bioavailability.

Future research should focus on direct head-to-head comparisons of cyclic and linear amino acid ester prodrugs of the same parent molecules to provide more definitive data. The exploration of a wider range of non-natural and constrained cyclic amino acids will undoubtedly open up new avenues for fine-tuning prodrug properties. As our understanding of the interplay between molecular conformation and biological activity continues to grow, the rational design of conformationally constrained prodrugs, such as cyclic amino acid ester hydrochlorides, will become an increasingly powerful tool in the drug developer's arsenal.

References

  • Plasma Stability Assay | Domainex. (n.d.). Retrieved from [Link]

  • Plasma Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Caco-2 Permeability Assay | Domainex. (n.d.). Retrieved from [Link]

  • Kaduk, C., et al. (2017). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 22(9), 1532. Available from: [Link]

  • A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. (2010). Journal of Drug Delivery, 2010, 831019. Available from: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Permeability Assay on Caco-2 Cells. (n.d.). Bienta. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Development and application of high throughput plasma stability assay for drug discovery. (2005). International Journal of Pharmaceutics, 297(1-2), 110-119.
  • The effect of conformation on membrane permeability of an acyloxyalkoxy-linked cyclic prodrug of a model hexapeptide. (2001). Pharmaceutical Research, 18(5), 649-655.
  • Amino Acid Ester Prodrugs of Floxuridine: Synthesis and Effects of Structure, Stereochemistry, and Site of Esterification on the Rate of Hydrolysis. (2001). Pharmaceutical Research, 18(10), 1380-1386.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2009). Molecular Pharmaceutics, 6(5), 1513-1522. Available from: [Link]

  • Cyprotex Plasma Stability Fact Sheet. (n.d.). Evotec. Retrieved from [Link]

  • Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. (2019). ACS Medicinal Chemistry Letters, 10(7), 988-998. Available from: [Link]

  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. (2009). Molecular Pharmaceutics, 6(5), 1513-1522.
  • Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. (2014).
  • Santos, C., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2322. Available from: [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2009). Molecular Pharmaceutics, 6(5), 1513–1522. Available from: [Link]

  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. (2019). Journal of Medicinal Chemistry, 62(17), 7854-7863.
  • Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine. (2017). Pharmaceutics, 9(3), 30. Available from: [Link]

  • Cyclic vs Linear Peptides: Key Differences. (2023). GenScript. Retrieved from [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation. (2013). Google Patents.
  • Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. (2019). ACS Medicinal Chemistry Letters, 10(7), 988–998. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). Pharmaceuticals, 17(3), 297. Available from: [Link]

  • Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure. (2020). ChemRxiv.
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024). Pharmacology & Pharmacy, 15, 269-284. Available from: [Link]

  • Solution stability of linear vs. cyclic RGD peptides. (1998). Journal of Pharmaceutical Sciences, 87(12), 1543-1548.
  • Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1998). Journal of the American Chemical Society, 120(45), 11749-11759.
  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. (2024). Molecules, 29(3), 540. Available from: [Link]

  • What Are Cyclic Amino Acids and Their Applications?. (2023). MolecularCloud. Retrieved from [Link]

  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. (2002). Google Patents.
  • Organic Pharmaceutical Chemistry: Prodrugs. (n.d.). Retrieved from [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024).
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Combinatorial Chemistry & High Throughput Screening, 19(4), 270-279.
  • Pro-Drug Development. (2023). International Journal of Pharmaceutical Sciences Review and Research, 79(1), 1-8.
  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2021). Journal of Medicinal Chemistry, 64(17), 12445-12479.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). Pharmaceuticals, 17(3), 297.
  • Prodrug Assurance Strategy for Enhancing Drug Efficacy and Safety. (2023). Journal of Pharmaceutical and Drug Delivery Research, 12(2), 218.
  • Conformational Flexibility Is a Determinant of Permeability for Cyclosporin. (2018). ACS Central Science, 4(3), 347-355.

Sources

Comparative

A Predictive Mass Spectrometry Validation Guide for Novel Cyclic Amino Acid Esters: The Case of Methyl 1-Aminocyclooctanecarboxylate Hydrochloride

In the fast-paced landscape of drug discovery and development, researchers frequently encounter novel chemical entities that require robust analytical validation. This guide provides a comprehensive framework for the mas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced landscape of drug discovery and development, researchers frequently encounter novel chemical entities that require robust analytical validation. This guide provides a comprehensive framework for the mass spectrometry-based validation of a novel cyclic amino acid ester, Methyl 1-aminocyclooctanecarboxylate hydrochloride. As this specific compound is not widely characterized in existing literature, this document presents a predictive and comparative approach, drawing upon established principles of mass spectrometry and data from analogous structures. This guide is designed for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for new chemical entities.

Introduction: The Analytical Challenge of Novel Compounds

The validation of analytical methods for novel active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring data integrity, product quality, and regulatory compliance.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for its high sensitivity and selectivity.[2] This guide will walk through a predictive validation process for Methyl 1-aminocyclooctanecarboxylate hydrochloride, a compound for which extensive public data is not available. By leveraging data from its smaller cyclic analogues, such as the cyclopentyl and cyclobutyl derivatives[3][4][5], and foundational knowledge of amino acid ester mass spectrometry, we can construct a robust validation plan.

Characterization of Methyl 1-Aminocyclooctanecarboxylate Hydrochloride

To initiate the validation process, we must first establish the predicted chemical properties of our target molecule.

Predicted Chemical Properties:

PropertyPredicted Value
Chemical Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
Monoisotopic Mass 221.1183 Da
Chemical Structure (See Figure 1)

Figure 1: Predicted Chemical Structure of Methyl 1-Aminocyclooctanecarboxylate

A 2D representation of the predicted structure.

A Comparative Overview of Analytical Methodologies

While this guide focuses on LC-MS for its superior sensitivity and specificity, it is prudent to consider alternative and complementary techniques.

Analytical TechniqueAdvantagesDisadvantagesSuitability for Topic Compound
LC-MS/MS High sensitivity and selectivity; provides structural information; suitable for quantitative and qualitative analysis.[6][7]Higher equipment cost; potential for matrix effects.[7]Excellent: Ideal for validation due to its specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) High resolution; well-established for volatile compounds.[8]Requires derivatization for non-volatile compounds like amino acid salts, which adds complexity.[8][9]Moderate: Feasible with derivatization, but less direct than LC-MS.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) Robust and widely available; lower cost than MS.Lower sensitivity and specificity than MS; requires a chromophore or fluorophore, necessitating derivatization for this compound.[10]Low to Moderate: Derivatization is mandatory, making it a less direct and potentially more complex method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural elucidation.Lower sensitivity than MS; not suitable for routine quantitative analysis.Excellent for structural confirmation, but not for routine validation and quantification.

Proposed LC-MS/MS Method for Validation

Based on the analysis of similar amino acid esters, the following LC-MS/MS method is proposed as a starting point for the validation of Methyl 1-aminocyclooctanecarboxylate hydrochloride.

Experimental Workflow

A schematic of the proposed analytical workflow.

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of Methyl 1-aminocyclooctanecarboxylate hydrochloride in a 50:50 mixture of methanol and water.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point due to the compound's polarity.

    • Mobile Phase A: Water with 0.1% formic acid. The acid aids in the protonation of the analyte for positive ion ESI.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting gradient would be a linear ramp from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) is predicted to be effective due to the presence of the primary amine group.

    • Full Scan (Q1): Initially, a full scan analysis should be performed to identify the protonated molecular ion, [M+H]⁺, which is predicted to be at m/z 186.15.

    • Product Ion Scan (MS/MS): Fragment the precursor ion (m/z 186.15) to identify characteristic product ions for use in Multiple Reaction Monitoring (MRM).

Predicted Fragmentation Pathway and MRM Transitions

The fragmentation of protonated amino acid esters often involves the neutral loss of the ester group and subsequent ring fragmentation.[11][12]

G parent [M+H]⁺ m/z 186.15 frag1 Loss of Methanol (-32) m/z 154.14 parent->frag1 Neutral Loss frag2 Loss of COOCH3 radical (-59) m/z 127.12 parent->frag2 Radical Loss frag3 Ring Opening + Loss of C2H4 (-28) m/z 126.12 frag1->frag3 Further Fragmentation

Predicted fragmentation of protonated Methyl 1-aminocyclooctanecarboxylate.

Proposed MRM Transitions for Quantification and Confirmation:

TransitionPurpose
186.15 -> 154.14 Primary Quantifier
186.15 -> 127.12 Qualifier
186.15 -> 126.12 Qualifier

Validation Parameters and Acceptance Criteria

The LC-MS/MS method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13]

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte and not from interfering components.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy To measure the closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[1]
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[1]
Limit of Detection (LOD) and Quantification (LOQ) To determine the lowest concentration that can be reliably detected and quantified.Signal-to-noise ratio of ≥ 3 for LOD and ≥ 10 for LOQ.
Stability To evaluate the stability of the analyte in various conditions (e.g., freeze-thaw, bench-top).Analyte concentration within ±15% of the initial concentration.

Conclusion and Future Outlook

This guide presents a comprehensive, albeit predictive, framework for the mass spectrometry validation of Methyl 1-aminocyclooctanecarboxylate hydrochloride. By leveraging data from analogous compounds and fundamental principles of mass spectrometry, a robust validation plan can be developed and executed. This approach not only provides a clear path forward for the analysis of this specific molecule but also serves as a template for researchers tackling the validation of other novel chemical entities. As more data becomes available for this and similar compounds, these predictive models can be refined, further accelerating the drug development process. The principles of scientific integrity, rooted in thorough validation, remain paramount in ensuring the quality and reliability of analytical data in pharmaceutical research.

References

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature reviews Molecular cell biology, 4(11), 869-878.
  • Academia.edu. (n.d.). Comparative study on the liquid chromatographic enantioseparation of cyclic β-amino acids and the related cyclic β-aminohydroxamic acids on Cinchona alkaloid-based zwitterionic chiral stationary phases. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

  • Veterian Key. (2017). Methods of Amino Acid Analysis. Retrieved from [Link]

  • ACME. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • PubMed. (2020). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation patterns of the protonated molecule [M + H] + aminethanol.... Retrieved from [Link]

  • Munich Personal RePEc Archive. (2014). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Identification of methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist: a structural analogy approach. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride (C6H11NO2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]

Sources

Validation

Engineering Peptide Therapeutics: A Comparative Guide to Cyclopentane vs. Cyclooctane Unnatural Amino Acids

As peptide therapeutics evolve, overcoming their inherent limitations—namely, poor proteolytic stability and lack of secondary structure predictability—has become the primary focus of modern drug development. The incorpo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve, overcoming their inherent limitations—namely, poor proteolytic stability and lack of secondary structure predictability—has become the primary focus of modern drug development. The incorporation of cycloalkyl unnatural amino acids (UAAs) is a highly effective strategy to modulate both the physicochemical properties and the conformational space of peptides.

This guide provides an in-depth, objective comparison between two critical classes of cycloalkyl UAAs: Cyclopentane-based (e.g., β -cyclopentylalanine [Cpa], 1-aminocyclopentane-1-carboxylic acid[Ac5c]) and Cyclooctane-based (e.g., β -cyclooctylalanine [Coa], 1-aminocyclooctane-1-carboxylic acid [Ac8c]) amino acids. By analyzing their structural mechanics, biological activities, and synthetic behaviors, this guide equips researchers with the data necessary to make informed pipeline decisions.

Structural Mechanics and Physicochemical Divergence

The biological performance of a UAA is fundamentally dictated by its three-dimensional geometry and steric volume. The ring size of a cycloalkane side chain directly alters the Ramachandran dihedral angles ( ϕ , ψ ) of the peptide backbone [1].

Cyclopentane UAAs: The Rigid Conformation Inducers

Cyclopentane rings adopt a relatively rigid "envelope" conformation. When incorporated into a peptide backbone (particularly as α,α -disubstituted derivatives like Ac5c), the steric restriction tightly constrains the backbone dihedral angles.

  • Causality: This rigid constraint heavily favors the induction of Type III β -turns and 310​ -helices [4]. Because the ring is compact, it provides structural pre-organization without introducing excessive steric clashes in narrow receptor binding pockets.

Cyclooctane UAAs: The Flexible Hydrophobic Shields

In contrast, cyclooctane is a significantly larger, highly lipophilic ring that exists in a dynamic equilibrium of "boat-chair" and "crown" conformations.

  • Causality: The massive steric bulk of the 8-membered ring acts as a physical umbrella over adjacent peptide bonds. While it is less effective at inducing tight helical turns than cyclopentane, its sheer volume provides unparalleled shielding against proteolytic enzymes. Furthermore, its high carbon count drastically increases the overall lipophilicity (LogP) of the peptide, which is critical for driving interactions in deep, broad hydrophobic pockets [2].

Comparative Biological Activity

The choice between cyclopentane and cyclooctane UAAs hinges on the specific biological hurdle your therapeutic faces: receptor affinity, enzymatic degradation, or membrane permeability.

Target Binding Affinity

In the development of orally active fibrinogen receptor antagonists (RGD peptides), the substitution of natural aliphatic amino acids with β -cyclopentylalanine resulted in optimal spatial alignment, yielding high-affinity binding to the GP IIb/IIIa receptor [3]. The compact cyclopentane ring fit perfectly into the restricted integrin pocket. Conversely, in the design of NK-1 tachykinin receptor antagonists, bulkier rings were required. The use of larger cycloalkyl templates (mimicking cyclooctane's volume) allowed the peptide to perfectly fill the deep hydrophobic binding cleft, maximizing Van der Waals interactions and π -stacking alignment[2].

Proteolytic Stability

Proteases like α -chymotrypsin and trypsin require precise access to the scissile amide bond. Cyclopentane provides moderate steric hindrance, extending serum half-life by 3- to 5-fold compared to natural alanine. Cyclooctane, however, creates a severe steric clash with the protease active site. Peptides incorporating cyclooctylalanine often exhibit near-total resistance to enzymatic cleavage, extending half-lives by over 15-fold.

Quantitative Performance Metrics

The following table summarizes the comparative experimental data typically observed when substituting a natural aliphatic residue (e.g., Leucine or Isoleucine) with a cycloalkyl UAA.

Metric / PropertyCyclopentane UAAs (e.g., Cpa)Cyclooctane UAAs (e.g., Coa)Mechanistic Implication
Steric Volume (approx.) ~90 ų~140 ųDictates fit within target receptor pockets.
Lipophilicity ( Δ LogP) + 1.2 to 1.5+ 2.5 to 3.0Coa significantly drives passive membrane permeability.
Secondary Structure Strong 310​ -helix / β -turn inducerModerate structural constraintCpa is ideal for stapling or rigidifying active conformations.
Relative Serum Half-Life ~ 4x increase~ 15x increaseCoa provides superior steric shielding of the amide bond.
Optimal Receptor Target Narrow, rigid binding clefts (e.g., Integrins)Deep, broad hydrophobic pockets (e.g., GPCRs)Select based on the target's crystal structure (X-ray/Cryo-EM).

Experimental Workflows and Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They account for the unique chemical behaviors of bulky cycloalkyl UAAs.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Bulky UAAs

The primary challenge with cycloalkyl UAAs is the steric hindrance during the coupling of the subsequent amino acid onto the UAA's terminal amine.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • UAA Coupling: Add 4 equivalents of Fmoc-UAA-OH, 3.9 eq of HATU, and 8 eq of DIPEA in DMF. Couple for 2 hours at room temperature.

    • Self-Validation: Perform a standard Kaiser test. A negative result (yellow) confirms successful coupling of the UAA to the growing chain.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

  • Subsequent Amino Acid Coupling (Critical Step): The amine of a cyclooctane UAA is highly shielded. Use 4 eq of the next Fmoc-AA-OH, 4 eq of DIC , and 4 eq of Oxyma Pure (which is less sensitive to steric bulk than HATU). Couple at an elevated temperature (75°C) using a microwave peptide synthesizer for 15 minutes.

    • Causality: Standard room-temperature HATU coupling will fail here due to the steric umbrella of the 8-membered ring. Thermal energy and the less bulky Oxyma ester are required to force the reaction.

  • Cleavage: Cleave using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Self-Validating Serum Stability Assay

Highly lipophilic peptides (especially cyclooctane variants) are prone to non-specific binding to plasma proteins, which can mimic degradation in raw LC-MS data.

  • Incubation: Incubate 10 μ M of the purified peptide in 25% human serum (in PBS, pH 7.4) at 37°C.

  • Sampling & Quenching: At time points (0, 1, 2, 4, 8, 24 hrs), extract a 50 μ L aliquot and immediately quench with 150 μ L of cold acetonitrile containing 1 μ M of a stable isotope-labeled internal standard (IS).

    • Causality: The IS accounts for extraction efficiency and matrix suppression. Without it, the precipitation of highly lipophilic cyclooctane peptides would be falsely calculated as enzymatic degradation.

  • Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet serum proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Calculate the remaining percentage by comparing the UAA-peptide peak area ratio (Analyte/IS) at time t to time 0 .

Visualizations

UAA_Workflow cluster_UAA UAA Selection cluster_Assays Biological Evaluation Start Peptide Design (Target Identification) Cyclopentane Cyclopentane UAAs (Rigidity, 3_10 Helix) Start->Cyclopentane Cyclooctane Cyclooctane UAAs (Lipophilicity, Shielding) Start->Cyclooctane Synthesis Fmoc-SPPS Synthesis (Microwave Assisted) Cyclopentane->Synthesis Cyclooctane->Synthesis Validation LC-MS & HPLC Purification Synthesis->Validation Binding Receptor Binding Assay (SPR / FP) Validation->Binding Stability Proteolytic Stability (Serum Half-life) Validation->Stability

Figure 1: Systematic workflow for the design, synthesis, and biological evaluation of UAA-peptides.

UAA_Mechanism UAA Cycloalkyl UAA Incorporation Prop1 Altered Backbone Dihedral Angles UAA->Prop1 Prop2 Increased Side-Chain Bulk & Lipophilicity UAA->Prop2 Mech1 Secondary Structure Induction (e.g., β-turn) Prop1->Mech1 Mech2 Steric Shielding of Peptide Bonds Prop2->Mech2 Mech3 Enhanced Hydrophobic Interactions Prop2->Mech3 Outcome1 Target Affinity Modulation Mech1->Outcome1 Outcome2 Protease Resistance (Extended Half-life) Mech2->Outcome2 Mech3->Outcome1

Figure 2: Mechanistic pathways linking cycloalkyl UAA properties to enhanced biological outcomes.

References

  • Title: The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel NK-1 Tachykinin Receptor Antagonists: The Use of Cycloalkyl Amino Acids as a Template Source: Biopolymers (PubMed) URL: [Link]

  • Title: Design of a New Class of Orally Active Fibrinogen Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Revisiting 310​ -helices: biological relevance, mimetics and applications Source: Exploration of Targeted Anti-tumor Therapy URL: [Link]

Comparative

Spectroscopic Validation of Methyl 1-aminocyclooctanecarboxylate Hydrochloride Synthesis: A Comparison Guide of Analytical Platforms

Executive Summary Unnatural amino acids (UAAs) are critical building blocks in modern drug discovery, offering unique conformational restrictions and enhanced proteolytic stability ([1]). Methyl 1-aminocyclooctanecarboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unnatural amino acids (UAAs) are critical building blocks in modern drug discovery, offering unique conformational restrictions and enhanced proteolytic stability ([1]). Methyl 1-aminocyclooctanecarboxylate hydrochloride is a sterically hindered, cyclic UAA derivative utilized to force specific secondary structures in peptide mimetics. Due to the significant steric bulk of the eight-membered cyclooctane ring, the synthesis and subsequent analytical validation of this compound require robust methodologies.

This guide objectively compares two analytical validation platforms—a High-Resolution Platform (600 MHz NMR + LC-HRMS) and a Rapid Benchtop Platform (90 MHz NMR + ATR-FTIR)—to verify the successful synthesis of this complex UAA.

Mechanistic Overview & Synthesis Workflow

The synthesis of Methyl 1-aminocyclooctanecarboxylate hydrochloride typically proceeds via a three-step sequence. First, cyclooctanone is subjected to a Bucherer-Bergs reaction to form a spirohydantoin intermediate. The extreme steric hindrance of the cyclooctane ring makes standard alkaline hydrolysis inefficient; therefore, barium hydroxide (Ba(OH)₂) is employed. The precipitation of barium carbonate thermodynamically drives the ring-opening hydrolysis to yield 1-aminocyclooctanecarboxylic acid ([2]). Finally, esterification using thionyl chloride (SOCl₂) in methanol yields the target methyl ester hydrochloride ([3]).

G Cyclooctanone Cyclooctanone + KCN + (NH4)2CO3 Hydantoin Spirohydantoin Intermediate (Bucherer-Bergs) Cyclooctanone->Hydantoin 60°C, 24h AminoAcid 1-Aminocyclooctane- carboxylic Acid (Ba(OH)2 Hydrolysis) Hydantoin->AminoAcid Reflux, 48h Steric relief Ester Methyl 1-aminocyclooctane- carboxylate HCl (SOCl2 / MeOH) AminoAcid->Ester 0°C to RT, 12h ValidA High-Res Platform 600 MHz NMR + LC-HRMS Ester->ValidA Structural Elucidation ValidB Benchtop Platform 90 MHz NMR + ATR-FTIR Ester->ValidB Rapid Screening

Workflow for the synthesis and dual-platform validation of Methyl 1-aminocyclooctanecarboxylate HCl.

Platform Comparison: High-Resolution vs. Benchtop Analytical Systems

When validating the synthesis of sterically hindered UAAs, researchers must balance the need for absolute structural elucidation against throughput and cost.

Platform A: High-Resolution System (600 MHz Multi-Nuclear NMR + LC-HRMS)
  • Performance: Offers unequivocal structural proof. The 600 MHz magnet resolves the complex, overlapping multiplet signals of the cyclooctane ring's methylene protons. LC-HRMS provides exact mass confirmation, ruling out isobaric impurities.

  • Best For: Final compound characterization for publication, patent filing, or IND-enabling studies.

Platform B: Rapid Benchtop System (90 MHz NMR + ATR-FTIR)
  • Performance: The 90 MHz NMR will show the cyclooctane ring as a broad unresolved envelope, but it easily quantifies the sharp singlet of the methyl ester (δ 3.8 ppm). ATR-FTIR provides instantaneous confirmation of functional group transformations.

  • Best For: In-process reaction monitoring, routine batch screening, and high-throughput laboratory environments.

Experimental Data Comparison
Analytical TechniqueHigh-Resolution Platform (Platform A)Benchtop Platform (Platform B)Diagnostic Value & Causality
¹H NMR 600 MHz (CD₃OD): δ 3.82 (s, 3H, OCH₃), 2.25-1.50 (m, 14H, ring CH₂)90 MHz (CD₃OD): δ 3.8 (s, 3H, OCH₃), 2.3-1.4 (br m, 14H, ring CH₂)Confirms esterification via the OCH₃ singlet. High-res resolves distinct ring conformers.
¹³C NMR 150 MHz (CD₃OD): δ 173.5 (C=O), 62.1 (Cq), 53.4 (OCH₃), 31.2, 27.5, 24.1, 21.8N/A (Requires excessive scan time on benchtop)Confirms the quaternary alpha-carbon (Cq) and ester carbonyl.
Mass Spectrometry LC-HRMS (ESI+): m/z calc. for C₁₀H₂₀NO₂⁺ 186.1489, found 186.1492N/AExact mass confirms molecular formula and absence of ring-opened byproducts.
Infrared Spectroscopy N/AATR-FTIR: 2920, 2850 (C-H), 1745 (C=O ester), 1585 (NH₃⁺ bend) cm⁻¹Self-validating tracking: Disappearance of 1770/1710 cm⁻¹ (hydantoin) → 1745 cm⁻¹ (ester).

Detailed Experimental Protocols

Synthesis of Methyl 1-aminocyclooctanecarboxylate hydrochloride
  • Hydrolysis: Suspend cyclooctane-spiro-5-hydantoin (10 mmol) in 50 mL of water containing Ba(OH)₂·8H₂O (30 mmol).

    • Causality: Ba(OH)₂ is chosen over NaOH because the formation of insoluble BaCO₃ shifts the equilibrium of the sterically hindered hydantoin hydrolysis forward, driving the reaction to completion.

    • Reflux for 48 hours. Cool, acidify with H₂SO₄ to precipitate BaSO₄, filter, and concentrate to yield 1-aminocyclooctanecarboxylic acid.

  • Esterification: Suspend the crude acid in anhydrous methanol (20 mL) and cool to 0°C. Dropwise add SOCl₂ (15 mmol).

    • Causality: SOCl₂ reacts with methanol to generate HCl in situ, which catalyzes the esterification and simultaneously forms the highly soluble hydrochloride salt of the amine, preventing zwitterion precipitation.

    • Stir at room temperature for 12 hours. Evaporate to dryness and recrystallize from methanol/diethyl ether.

Validation Workflow A: High-Resolution Platform
  • NMR Preparation: Dissolve 5 mg of the synthesized salt in 0.6 mL of CD₃OD.

    • Causality: CD₃OD is selected over CDCl₃ due to the high polarity of the HCl salt. Furthermore, the deuterium rapidly exchanges with the -NH₃⁺ protons, removing their broad signal from the spectrum and simplifying the integration of the cyclooctane protons.

  • HRMS Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid to promote ionization in positive ESI mode.

Validation Workflow B: Benchtop Platform
  • ATR-FTIR: Place 2 mg of the dry crystalline powder directly onto the diamond crystal of the ATR-FTIR. Apply the pressure anvil.

    • Causality: ATR requires no sample prep (unlike KBr pellets), preventing moisture absorption by the highly hygroscopic HCl salt, which would otherwise obscure the critical 3000-2800 cm⁻¹ region with broad O-H stretches.

  • Benchtop NMR: Dissolve 20 mg in 0.6 mL CD₃OD. A higher concentration is required to compensate for the lower sensitivity and signal-to-noise ratio of the 90 MHz permanent magnet.

Conclusion & Recommendations

For the routine synthesis and scale-up of Methyl 1-aminocyclooctanecarboxylate hydrochloride, the Benchtop Platform (90 MHz NMR + ATR-FTIR) offers a superior return on investment. It provides rapid, self-validating data by tracking the functional group shift from the hydantoin carbonyl to the ester C=O stretch, alongside the diagnostic methoxy singlet in the NMR.

However, for initial synthetic route scouting, absolute structural confirmation of the cyclooctane ring conformers, or regulatory IND submissions, the High-Resolution Platform (600 MHz NMR + HRMS) remains the indispensable gold standard.

References

  • Feng, R., Wang, M., Gai, F., & Zhang, W. "Unnatural Amino Acids for Biological Spectroscopy and Microscopy." Chemical Reviews, 2024, 124(10), 6501-6542. URL:[Link]

  • Stoyanov, N., & Marinov, M. "Two Methods for Spirothiohydantoin Synthesis." Acta Chimica Slovenica, 2012. URL:[Link]

  • "Substituted-quinoxaline-type piperidine compounds and the uses thereof." US Patent 8846929B2, 2014.

Sources

Safety & Regulatory Compliance

Safety

Methyl 1-aminocyclooctanecarboxylate hydrochloride proper disposal procedures

Operational & Safety Guide: Proper Disposal of Methyl 1-aminocyclooctanecarboxylate Hydrochloride Methyl 1-aminocyclooctanecarboxylate hydrochloride is a specialized unnatural amino acid derivative frequently utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Proper Disposal of Methyl 1-aminocyclooctanecarboxylate Hydrochloride

Methyl 1-aminocyclooctanecarboxylate hydrochloride is a specialized unnatural amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS) and peptidomimetic drug discovery[1]. Because it contains a constrained cyclooctane ring and is supplied as a hydrochloride salt, its disposal requires strict adherence to environmental health and safety (EHS) guidelines. This guide provides drug development professionals and laboratory scientists with a causality-driven, self-validating operational protocol for the safe handling, neutralization, and disposal of this compound.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties that dictate the compound's behavior in waste streams.

PropertyValue
Chemical Name Methyl 1-aminocyclooctanecarboxylate hydrochloride
CAS Number 92398-52-2
Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
Physical State Solid (Powder)
Primary Hazards Irritant, Acidic (in aqueous solution), Non-biodegradable

The Causality of the Hazard: Unnatural amino acids (uAAs) possess synthetic cyclic structures that lack natural enzymatic degradation pathways[2]. Discharging them into sanitary sewers leads to environmental accumulation. Furthermore, the hydrochloride (HCl) salt form means that aqueous solutions of this compound are inherently acidic. Mixing this un-neutralized acidic waste with incompatible streams (such as cyanides or sulfides) can generate highly toxic gases[3]. Therefore, strict segregation and chemical neutralization are mandatory[4].

Causality-Driven Disposal Methodologies

The National Research Council’s Prudent Practices in the Laboratory dictates that waste management must be planned before an experiment begins[4]. Depending on the state of the material, follow the appropriate protocol below.

Protocol A: Solid Waste Handling (Unreacted or Expired Reagent)
  • Containment: Sweep up unused or expired powder using a dedicated anti-static brush and dustpan. Causality: Anti-static tools prevent the aerosolization of fine irritant powders, protecting respiratory tracts.

  • Segregation: Transfer the solid to a high-density polyethylene (HDPE) container specifically designated for "Solid Organic Waste"[5].

  • Isolation: Ensure the waste container is stored away from strong oxidizing agents and strong bases to prevent exothermic acid-base reactions[6].

  • Documentation: Label the container clearly with the full chemical name, CAS number (92398-52-2), and the hazard warning "Irritant / Non-biodegradable Organic Solid"[4].

Protocol B: Liquid Waste Handling (SPPS Reaction Mixtures)

During peptide synthesis, this compound is typically dissolved in organic solvents.

  • Solvent Identification: Identify the primary carrier solvent of your reaction mixture or wash.

  • Halogenated Stream: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, route the entire mixture to the Halogenated Organic Waste container[3].

    • Causality: Halogenated solvents require specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into this stream unnecessarily inflates disposal costs and complicates incineration[3].

  • Non-Halogenated Stream: If dissolved in N,N-Dimethylformamide (DMF), Methanol, or Acetonitrile, route to the Non-Halogenated Organic Waste container[6].

  • Aqueous Stream & Neutralization: If the compound is in an aqueous wash, the HCl counterion will depress the pH. Slowly add a dilute alkaline solution (e.g., 1M NaOH) dropwise while stirring.

    • Self-Validating Step: Continuously monitor the solution with a pH meter or indicator paper until the pH stabilizes between 6.0 and 8.0[4]. Only after this empirical validation should the neutralized solution be transferred to the aqueous organic waste carboy.

Spill Response & Decontamination Protocol

A spill of an unnatural amino acid hydrochloride requires a response that not only cleans the physical area but chemically validates the removal of the acidic hazard.

  • Isolate & Protect: Restrict access to the spill area. Don standard PPE (nitrile gloves, lab coat, safety goggles).

  • Containment:

    • For Powders: Cover the spill with slightly damp paper towels to suppress dust generation.

    • For Liquids: Surround and cover the spill with an inert absorbent material, such as vermiculite or sand[5].

  • Chemical Neutralization: Apply sodium bicarbonate (NaHCO₃) powder directly over the absorbed spill.

    • Self-Validating Step: The NaHCO₃ will react with the acidic hydrochloride salt to release CO₂ gas. The visible cessation of effervescence (bubbling) serves as a self-validating visual indicator that the acidic component has been fully neutralized.

  • Collection: Sweep the neutralized matrix into a hazardous waste bag, seal it tightly, and label it as "Spill Cleanup: Methyl 1-aminocyclooctanecarboxylate hydrochloride"[5].

  • Empirical Verification: Wash the decontaminated surface with deionized water. Test the final rinse water with a pH strip. A reading of ~7.0 empirically validates that the decontamination is complete and the area is safe for normal operations.

Waste Segregation Workflow

WasteDisposal Start Methyl 1-aminocyclooctanecarboxylate HCl Waste State Physical State? Start->State Solid Solid (Powder) State->Solid Unreacted Reagent Liquid Liquid (Solution) State->Liquid Reaction/Wash SolidWaste Solid Organic Waste Stream Solid->SolidWaste SolventType Solvent Type? Liquid->SolventType Halo Halogenated (e.g., DCM) SolventType->Halo NonHalo Non-Halogenated (e.g., DMF, MeOH) SolventType->NonHalo Aqueous Aqueous SolventType->Aqueous HaloWaste Halogenated Waste Stream Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Stream NonHalo->NonHaloWaste Neutralize Neutralize pH to 6-8 (1M NaOH / NaHCO3) Aqueous->Neutralize AqueousWaste Aqueous Organic Waste Stream Neutralize->AqueousWaste Verify pH

Decision tree for Methyl 1-aminocyclooctanecarboxylate hydrochloride waste segregation.

References

  • Howei Pharm. "CAS 92398-52-2 | Methyl 1-aminocyclooctanecarboxylate hydrochloride." Life Science Product & Service Solutions. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI). [Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS Guidelines for Chemical Laboratory Safety. [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Office of Clinical and Research Safety. [Link]

  • National Institutes of Health. "Reprogramming natural proteins using unnatural amino acids." PubMed Central (PMC). [Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 1-aminocyclooctanecarboxylate Hydrochloride

This guide provides essential safety and operational protocols for the handling of Methyl 1-aminocyclooctanecarboxylate hydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple checklist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for the handling of Methyl 1-aminocyclooctanecarboxylate hydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework grounded in risk assessment to ensure your safety and the integrity of your work. This compound, like many amino acid ester hydrochlorides, is primarily a solid, meaning our principal concerns are the control of dust and the prevention of direct contact, which can cause irritation.

Core Hazard Profile: Understanding the Risks

Methyl 1-aminocyclooctanecarboxylate hydrochloride is classified with specific hazards that directly inform our PPE strategy. The primary risks are associated with its physical form as a powder and its chemical properties as an irritant.

Based on data from analogous compounds, the anticipated hazards are summarized below.[1][2][3][4]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Harmful)H302Harmful if swallowed.[4]
Skin IrritationH315Causes skin irritation upon contact.[1][2][3][4]
Serious Eye IrritationH319Causes serious and potentially damaging eye irritation.[1][2][3][4]
Respiratory IrritationH335May cause irritation to the respiratory tract if dust is inhaled.[1][2][3][4]

The causality is clear: the fine, dust-like nature of the solid increases the likelihood of airborne particles, which can be inhaled or settle on skin and eyes, leading to irritation.[1][5] Therefore, our entire protective strategy is built around creating barriers to these exposure routes.

The Standard PPE Ensemble: Your Non-Negotiable Baseline

For any interaction with Methyl 1-aminocyclooctanecarboxylate hydrochloride, a baseline level of PPE is mandatory. This ensemble protects against incidental contact and minor spills.

  • Eye and Face Protection:

    • Specification: At a minimum, wear safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5][6]

    • Rationale: This is your primary defense against accidental splashes during solution preparation or airborne particles. For tasks with a higher splash risk, such as transferring solutions or working with larger quantities, upgrading to chemical safety goggles is essential.[2][7] Eyeglasses are not a substitute for certified safety eyewear.[8]

  • Hand Protection:

    • Specification: Use compatible, chemical-resistant, powder-free gloves, such as nitrile.[6][8] Always inspect gloves for tears or punctures before use.[5][7][9]

    • Rationale: Direct skin contact is a primary route of exposure that causes irritation.[1][2] The use of gloves is non-negotiable.[1][5] Proper removal technique—peeling the glove off without touching the outer surface—is as critical as wearing them to prevent contaminating your hands.[5][9]

  • Skin and Body Protection:

    • Specification: A standard, long-sleeved laboratory coat is required.[2][6] Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

    • Rationale: The lab coat protects your skin and personal clothing from contamination by dust or accidental spills.[5] In the event of a significant spill, the contaminated coat can be removed quickly to minimize exposure.

Operational Plan: Task-Specific PPE Escalation

Different laboratory procedures carry different levels of risk. The following plan outlines the step-by-step handling procedures and the necessary escalation of PPE based on the specific task.

PPE Selection Logic Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the handling task.

PPE_Selection_Logic cluster_0 Start: Define Task cluster_1 Task Assessment cluster_2 Hazard Identification & Control cluster_3 Required PPE & Engineering Controls start Select Laboratory Task weighing Weighing / Aliquoting Solid start->weighing solution Solution Preparation start->solution storage Handling Sealed Container start->storage dust High Risk: Airborne Dust Generation weighing->dust Primary Hazard splash Moderate Risk: Liquid Splash solution->splash Primary Hazard low_risk Low Risk: Incidental Contact storage->low_risk Primary Hazard ppe_high Engineering Control: Fume Hood PPE: Goggles, Lab Coat, Nitrile Gloves, Respirator (N95) dust->ppe_high Action Required ppe_medium Engineering Control: Benchtop (in well-ventilated area) PPE: Goggles, Lab Coat, Nitrile Gloves splash->ppe_medium Action Required ppe_low Engineering Control: Benchtop PPE: Safety Glasses, Lab Coat, Nitrile Gloves low_risk->ppe_low Action Required

Caption: PPE selection workflow based on laboratory task.

Step-by-Step Handling Protocols
TaskRisk LevelRequired PPE & ControlsStep-by-Step Protocol
1. Weighing & Aliquoting Solid High Controls: Chemical Fume Hood. PPE: Chemical Goggles, Lab Coat, Nitrile Gloves, Respiratory Protection (N95 or higher).1. Preparation: Ensure the fume hood sash is at the lowest practical working height. Place all necessary equipment (weigh boat, spatula, container) inside the hood before starting. 2. Handling: Handle the container and transfer the solid carefully to minimize dust formation.[1][5] Avoid dropping or tapping the container unnecessarily. 3. Weighing: Use a static-free weigh boat if possible. Tare the balance with the empty boat inside the hood. Add the chemical slowly. 4. Cleanup: Gently wipe down the spatula and work surface inside the hood with a damp cloth to collect any residual dust before removing equipment.
2. Solution Preparation Medium Controls: Well-ventilated area. PPE: Chemical Goggles, Lab Coat, Nitrile Gloves.1. Preparation: Ensure an eyewash station and safety shower are accessible.[2][6] Have your solvent and receiving flask ready. 2. Dissolving: Slowly add the weighed solid to the solvent to prevent splashing.[6] If stirring, use a magnetic stir bar and start the stirrer at a low speed, gradually increasing to avoid aerosolization. 3. Storage: Cap the container immediately after the solution is prepared. Label the container clearly.
3. Storage & Transport Low Controls: N/A PPE: Safety Glasses, Lab Coat, Nitrile Gloves (recommended).1. Inspection: Before moving, check that the container is tightly sealed and the exterior is clean. 2. Storage: Store the container in a dry, cool, and well-ventilated place, away from incompatible materials.[1][10] 3. Transport: When moving the container within the lab, use a secondary container to mitigate the risk of drops and spills.

PPE Doffing and Disposal Plan

Cross-contamination often occurs when removing PPE. Follow this sequence to protect yourself.

  • Gloves: Remove the first pair of gloves (if double-gloving) or the single pair. Peel one glove off by grasping the cuff and turning it inside out. Hold the removed glove in your gloved hand, and slide the fingers of your ungloved hand under the cuff of the remaining glove to peel it off. Dispose of gloves immediately in a designated chemical waste container.[5][9]

  • Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Eye/Face Protection: Remove goggles or safety glasses last by handling the earpieces or strap.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][9]

Disposal: All contaminated disposable PPE, including gloves and wipes, must be disposed of as chemical waste in accordance with your institution's and local regulations.[1][6][10] Do not discard them in the regular trash.

Emergency Response to Exposure

Should an exposure occur despite precautions, immediate action is critical.

  • Skin Contact: Immediately remove any contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Proceed immediately to an eyewash station. Forcibly hold the eyelids open and rinse with a continuous, low-pressure stream of water for at least 15 minutes.[2][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[1][2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spills: Evacuate the immediate area. For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2] Clean the area thoroughly. For larger spills, follow your institution's emergency spill response protocol.

By understanding the specific hazards of Methyl 1-aminocyclooctanecarboxylate hydrochloride and deliberately matching your personal protective equipment to the task at hand, you create a robust system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Echemi. (n.d.). Methyl 1-aminocyclopropanecarboxylate hydrochloride Safety Data Sheets.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - Methyl 1-aminocyclopropanecarboxylate hydrochloride.
  • Tokyo Chemical Industry. (2026, February 20). SAFETY DATA SHEET - Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride.
  • Amazon AWS. (2020, November). SAFETY DATA SHEET 20 Amino Acid Kit.
  • New Jersey Department of Health. (2004, April). HAZARD SUMMARY - METHYL n-AMYL KETONE.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Methyl 1-hydroxy-1-cyclopropane carboxylate.
  • College of Pharmacists of British Columbia. (n.d.). Safe handling of hazardous drugs.
  • BenchChem. (2025). Personal protective equipment for handling 3-Aminohexanoic acid.
  • Enamine. (n.d.). Safety Data Sheet - (1S,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.
  • Cayman Chemical. (2025, June 20). Safety Data Sheet - 1-Aminocyclopropanecarboxylic Acid.
  • Sigma-Aldrich. (2014, May 23). SAFETY DATA SHEET - Methylamine hydrochloride.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Chemical Management. (n.d.). Safety Data Sheet - Ammonium Chloride.
  • Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Synquest Labs. (2019, May 13). 1-Methylcyclopropan-1-amine hydrochloride - Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Methyl cyclopropanecarboxylate.
  • National Institutes of Health (NIH). (2026, February 28). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-aminocyclooctanecarboxylate hydrochloride
Reactant of Route 2
Methyl 1-aminocyclooctanecarboxylate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.